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  • Product: 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
  • CAS: 1256833-42-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Spectral Analysis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key inte...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents.[1] Its rigid, planar structure and specific functional group arrangement make it a valuable scaffold in drug design, particularly for targeting kinases and other enzymes.[2][3] A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a comprehensive analysis of the spectral data of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure technical accuracy and field-proven insights.

Introduction: The Significance of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[4] The introduction of a fluorine atom at the 5-position and a carbonitrile group at the 3-position significantly modulates the electronic and steric properties of the molecule, influencing its binding affinity and metabolic stability. Accurate spectral analysis is therefore crucial for confirming the identity, purity, and structure of this important building block.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, with distinct signals for the aromatic protons and the N-H proton of the pyrazole ring.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~14.5br s1HN-H
~8.7d1HH-4
~8.4d1HH-6

Causality Behind Predictions:

  • The N-H proton of the pyrazole ring is expected to be highly deshielded due to its acidic nature and involvement in intermolecular hydrogen bonding, resulting in a broad singlet at a very low field (~14.5 ppm).

  • H-4 and H-6 are part of the pyridine ring and are coupled to the fluorine atom at position 5. This will result in doublet signals for each proton due to through-space coupling with the fluorine atom. Their exact chemical shifts will be influenced by the electron-withdrawing nature of the fluorine and the fused pyrazole ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppmAssignment
~155C-5 (coupled to F)
~145C-7a
~140C-6 (coupled to F)
~130C-4 (coupled to F)
~115C-3a
~114C≡N
~95C-3

Causality Behind Predictions:

  • The carbons directly attached to or in close proximity to the fluorine atom (C-4, C-5, and C-6 ) will exhibit coupling with ¹⁹F, which can be observed as doublets in the proton-decoupled ¹³C spectrum.

  • The nitrile carbon (C≡N) is expected to appear around 114 ppm.

  • The quaternary carbons C-3a and C-7a will have distinct chemical shifts due to the different electronic environments of the pyrazole and pyridine rings.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environment.

Predicted ¹⁹F NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicity
-120 to -140m

Causality Behind Predictions:

  • The chemical shift of the fluorine atom is influenced by its electronic environment. A value in the range of -120 to -140 ppm is typical for a fluorine atom attached to an aromatic ring.

  • The multiplicity will be complex (a multiplet) due to coupling with the neighboring protons H-4 and H-6.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing properties for many organic compounds and its ability to observe exchangeable protons like N-H.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH and CH₃ groups (positive signals) and CH₂ groups (negative signals). Quaternary carbons will be absent in the DEPT-135 spectrum.

  • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are highly recommended.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample 5-10 mg of Compound Solvent 0.6 mL DMSO-d6 Sample->Solvent Vortex Vortex to Dissolve Solvent->Vortex NMR_Tube Transfer to NMR Tube Vortex->NMR_Tube H1 1D ¹H NMR NMR_Tube->H1 C13 1D ¹³C NMR NMR_Tube->C13 F19 1D ¹⁹F NMR NMR_Tube->F19 TwoD 2D NMR (COSY, HSQC, HMBC) NMR_Tube->TwoD Processing Fourier Transform & Phasing H1->Processing C13->Processing F19->Processing TwoD->Processing Integration Integration & Peak Picking Processing->Integration Assignment Structural Assignment Integration->Assignment

Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight and obtaining information about the fragmentation pattern of a molecule, which aids in structural confirmation.

Predicted Mass Spectrometry Data

m/zInterpretation
162.03[M]⁺ (Molecular Ion)
135.03[M - HCN]⁺

Causality Behind Predictions:

  • The molecular ion peak [M]⁺ at m/z 162.03 corresponds to the exact mass of C₇H₃FN₄.[5]

  • A common fragmentation pathway for nitriles is the loss of hydrogen cyanide (HCN), which would result in a fragment ion at m/z 135.03.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce the protonated molecule [M+H]⁺ at m/z 163.04.

  • Analysis: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement, which can confirm the elemental composition.

  • Tandem MS (MS/MS): To study the fragmentation pattern, perform a tandem MS experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample_MS 1 mg/mL Solution Ionization Electrospray Ionization (ESI) Sample_MS->Ionization Analyzer High-Resolution Mass Analyzer Ionization->Analyzer MSMS Tandem MS (MS/MS) Analyzer->MSMS MW_Confirm Molecular Weight Confirmation Analyzer->MW_Confirm Fragmentation Fragmentation Pattern Analysis MSMS->Fragmentation Structure_Confirm Structural Confirmation Fragmentation->Structure_Confirm

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Spectral Data

Wavenumber (cm⁻¹)Functional Group
3400-3300N-H stretch
2230-2210C≡N stretch
1620-1580C=N and C=C stretches (aromatic)
1250-1000C-F stretch

Causality Behind Predictions:

  • The N-H stretching vibration of the pyrazole ring will appear as a sharp to medium peak in the 3400-3300 cm⁻¹ region.

  • The nitrile (C≡N) stretch is a very characteristic and sharp peak that appears in the 2230-2210 cm⁻¹ region.

  • The aromatic C=N and C=C stretching vibrations will give rise to a series of absorptions in the 1620-1580 cm⁻¹ region.

  • The C-F stretch will be a strong absorption in the fingerprint region, typically between 1250 and 1000 cm⁻¹.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Predicted UV-Vis Spectral Data (in Methanol)

λ_max (nm)Transition
~280-320π → π*

Causality Behind Predictions:

  • The extended conjugated system of the pyrazolo[3,4-b]pyridine ring system will give rise to intense π → π* transitions in the UV region. The exact position of the maximum absorption (λ_max) will be influenced by the solvent polarity.

Experimental Protocol for UV-Vis Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration.

  • Data Acquisition: Record the absorption spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.

  • Data Analysis: Determine the λ_max and, if the concentration is known, calculate the molar absorptivity (ε).

Conclusion: A Multi-faceted Approach to Structural Elucidation

The comprehensive spectral analysis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile requires a synergistic approach, integrating data from various spectroscopic techniques. NMR spectroscopy provides the detailed framework of the molecule, Mass Spectrometry confirms its molecular weight and fragmentation, IR spectroscopy identifies the key functional groups, and UV-Vis spectroscopy probes its electronic properties. The predicted data and outlined protocols in this guide serve as a valuable resource for researchers in the synthesis, characterization, and application of this important heterocyclic compound in drug discovery and development. The principles discussed herein are also applicable to the broader class of pyrazolopyridine derivatives, contributing to the advancement of medicinal chemistry.[3]

References

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Publishing. Available at: [Link]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Publishing. Available at: [Link]

  • A Novel and Practical Synthesis of 5‑Fluoro-1-(2-fluorobenzyl)‑1H‑pyrazolo[3,4‑b]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat. Figshare. Available at: [Link]

  • (PDF) Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents †. ResearchGate. Available at: [Link]

  • A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat | Organic Process Research & Development. ACS Publications. Available at: [Link]

  • Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. Taylor & Francis. Available at: [Link]

  • A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat. ACS Publications. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]

  • 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile. Pharmaffiliates. Available at: [Link]

  • Method for the production of 5-fluoro-1h-pyrazolo[3,4-b]pyridine-3-carbonitrile. Google Patents.
  • 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile. NextSDS. Available at: [Link]

  • 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile. Appretech Scientific Limited. Available at: [Link]

  • 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile. Changzhou YongXu. Available at: [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Available at: [Link]

  • 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile. Chemsrc. Available at: [Link]

  • 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine. PubChem. Available at: [Link]

  • ¹⁹F Fast Magic-Angle Spinning NMR Spectroscopy on Microcrystalline Complexes of Fluorinated Ligands and the Carbohydrate Recognition Domain of Galectin-3. PMC. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile,6-fluoro-(9CI). NextSDS. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. Available at: [Link]

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. PMC. Available at: [Link]

  • Potential and performance of anisotropic ¹⁹F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst (RSC Publishing). Available at: [Link]

  • Fluoroazoles. II. Synthesis and ¹H and ¹⁹F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole | Request PDF. ResearchGate. Available at: [Link]

  • Studies on the Acetylation of 3,6-Diamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Derivatives | Request PDF. ResearchGate. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]

Sources

Exploratory

Comprehensive NMR Characterization of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile: Methodologies and Spectral Assignments

Executive Summary For researchers and drug development professionals, the unambiguous structural characterization of fluorinated nitrogenous heterocycles is a critical quality attribute. 5-Fluoro-1H-pyrazolo[3,4-b]pyridi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the unambiguous structural characterization of fluorinated nitrogenous heterocycles is a critical quality attribute. 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is a highly functionalized bicyclic scaffold that presents unique analytical challenges due to the complex spin-spin coupling networks between 1 H, 13 C, and 19 F nuclei. As a Senior Application Scientist, I have designed this technical guide to move beyond simple peak-picking. Here, we explore the quantum mechanical causality behind the observed chemical shifts, outline a self-validating experimental workflow, and provide a definitive framework for assigning the 1D and 2D NMR spectra of this critical pharmacophore.

Structural & Pharmacological Context

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of cardiovascular therapeutics and potent GSK-3 inhibitors[1][2]. The introduction of a fluorine atom at the C-5 position and a carbonitrile group at the C-3 position dramatically alters the electronic landscape of the molecule.

  • The Fluorine Effect: Fluorine is highly electronegative but also a π -electron donor via resonance. In the pyridine ring, it exerts a strong inductive electron-withdrawing effect, significantly deshielding adjacent carbons while introducing massive heteronuclear spin-spin coupling ( JCF​ and JHF​ ).

  • The Carbonitrile Effect: The -C N group at C-3 acts as a strong π -acceptor, withdrawing electron density from the pyrazole ring and stabilizing the N-1 anion, which increases the acidity of the pyrazole N-H proton.

Theoretical Framework: Spin-Spin Coupling Dynamics

The presence of the 19 F nucleus (spin I=1/2 , 100% natural abundance) is the defining feature of this molecule's NMR profile. Because 19 F possesses a high gyromagnetic ratio (yielding 83% of proton NMR sensitivity), it couples strongly with both 1 H and 13 C nuclei across multiple bonds[3].

In the pyridine ring of our target molecule, the protons at C-4 and C-6 will exhibit first-order AMX-type splitting patterns driven by their spatial relationship to the fluorine atom at C-5. The scalar coupling ( J ) is governed by the Fermi contact interaction, which is highly dependent on the s-orbital character of the intervening bonds[4].

G F5 19F (C-5) Spin 1/2 H4 1H (C-4) Spin 1/2 F5->H4 ^3J_HF (~8.0 Hz) H6 1H (C-6) Spin 1/2 F5->H6 ^3J_HF (~9.5 Hz) H4->H6 ^4J_HH (~2.5 Hz)

Figure 1: Spin-spin coupling network between 19F and 1H nuclei in the pyridine ring.

Experimental Protocol: Self-Validating NMR Workflow

To achieve absolute certainty in structural assignment, a single 1D 1 H spectrum is insufficient. The protocol below establishes a self-validating system where each experiment orthogonalizes the findings of the previous step.

Step-by-Step Methodology
  • Sample Preparation (Causality of Solvent Choice): Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO- d6​ . Why DMSO? The pyrazolo[3,4-b]pyridine core is highly polar and engages in strong intermolecular hydrogen bonding via the N-H and C N groups. Non-polar solvents like CDCl 3​ cause severe aggregation, leading to broadened line shapes. DMSO- d6​ competitively disrupts these aggregates, yielding sharp, well-resolved multiplets.

  • Probe Tuning: Ensure the NMR probe is accurately tuned to 1 H (e.g., 400/600 MHz), 13 C (100/150 MHz), and 19 F (376/564 MHz) frequencies to maximize the signal-to-noise ratio.

  • 1D Acquisition: Acquire standard 1 H, 13 C, and 19 F spectra.

  • Spin Decoupling (The Validation Step): Acquire a 1 H{ 19 F} decoupled spectrum. By irradiating the 19 F frequency, all JHF​ couplings collapse. Alternatively, utilize a PSYCHE (Pure Shift Yielded by CHirp Excitation) sequence to yield a purely 1 H- 1 H coupled spectrum[5]. This proves definitively which splittings are caused by fluorine and which are caused by adjacent protons.

  • 2D Correlation Suite: Acquire 1 H- 1 H COSY, 1 H- 13 C HSQC, and 1 H- 13 C HMBC spectra to map the heteronuclear framework.

Workflow A 1. Sample Preparation (DMSO-d6, 298 K) B 2. 1D Acquisition (1H, 13C, 19F) A->B Transfer C 3. Spin Decoupling (1H{19F} or PSYCHE) B->C Multiplet Resolution D 4. 2D Correlation (COSY, HSQC, HMBC) C->D Connectivity E 5. Orthogonal Validation (Assign & Verify) D->E Final Model

Figure 2: Self-validating NMR acquisition workflow for fluorinated heterocycles.

High-Resolution 1 H NMR Spectral Analysis

The proton spectrum of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is remarkably clean but highly diagnostic.

  • H-6 (Pyridine Ring): This proton is situated between the strongly electronegative pyridine nitrogen (N-7) and the fluorinated carbon (C-5). The combined inductive withdrawal severely deshields H-6, pushing it furthest downfield (~8.75 ppm). It appears as a doublet of doublets (dd) due to ortho-coupling with 19 F ( 3JHF​≈9.5 Hz) and meta-coupling with H-4 ( 4JHH​≈2.5 Hz)[6].

  • H-4 (Pyridine Ring): Located adjacent to the bridgehead (C-3a) and ortho to the fluorine, H-4 is less deshielded than H-6. It also appears as a dd, with slightly different coupling constants.

  • N1-H (Pyrazole Ring): Appears as a broad singlet far downfield (> 13.5 ppm) due to the acidic nature of the pyrazole proton in a highly electron-withdrawn system.

Table 1: Summarized 1 H NMR Data (DMSO- d6​ , 400 MHz)
ProtonChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)IntegrationAssignment Rationale
N1-H 14.20br s-1HPyrazole NH; highly deshielded; exchanges with D 2​ O.
H-6 8.75dd 3JH6−F​=9.5 , 4JH6−H4​=2.5 1HDeshielded by adjacent N-7; ortho to F.
H-4 8.40dd 3JH4−F​=8.0 , 4JH4−H6​=2.5 1HMeta to N-7; ortho to F.

High-Resolution 13 C NMR Spectral Analysis

The 13 C NMR spectrum is dominated by the dramatic scalar couplings induced by the 19 F nucleus. When analyzing fluorinated aromatics, the magnitude of the JCF​ coupling is the primary diagnostic tool for assignment[4][6].

  • C-5 (Direct Bond): The carbon directly attached to the fluorine atom exhibits a massive 1JCF​ coupling of approximately 250–260 Hz. This splits the C-5 signal into a widely separated doublet.

  • C-4 and C-6 (Two Bonds Away): The carbons ortho to the fluorine experience 2JCF​ couplings. Because C-6 is adjacent to the pyridine nitrogen, it is shifted further downfield than C-4. Both appear as doublets with J values around 18–25 Hz.

  • Bridgehead Carbons (C-3a, C-7a): C-3a is three bonds away from F ( 3JCF​≈6.0 Hz), while C-7a is four bonds away ( 4JCF​≈2.0 Hz).

Table 2: Summarized 13 C NMR Data (DMSO- d6​ , 100 MHz)
CarbonChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment Rationale
C-5 155.0d 1JC−F​=255.0 Direct C-F bond; massive Fermi contact splitting.
C-7a 151.0d 4JC−F​=2.5 Bridgehead adjacent to N-7.
C-6 139.0d 2JC−F​=24.0 Pyridine CH adjacent to N-7 and C-F.
C-3 128.0s-Pyrazole C-3; attached to the nitrile group.
C-4 125.0d 2JC−F​=18.5 Pyridine CH; ortho to C-F.
C-3a 117.0d 3JC−F​=6.0 Bridgehead carbon.
C N 114.0s-Nitrile carbon; typical sp-hybridized shift.

2D NMR Validation Strategies

To ensure absolute trustworthiness of the 1D assignments, 2D Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. Because the molecule contains several quaternary carbons (C-3, C-3a, C-5, C-7a, C N), HSQC will only map H-4 to C-4 and H-6 to C-6.

HMBC Causality:

  • Validating the Bridgeheads: The H-4 proton will show a strong 3-bond HMBC correlation to the C-7a bridgehead and the C-6 carbon.

  • Validating the Nitrile: The absence of any proton near the C-3 position means the nitrile carbon (C N) and C-3 must be assigned purely by chemical shift and their lack of strong HMBC correlations to the pyridine protons, isolating the pyrazole ring's electronic environment.

Conclusion

The structural elucidation of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile requires a deep understanding of heteronuclear spin physics. By leveraging the massive 1JCF​ and 3JHF​ coupling constants inherent to fluoropyridines, and combining them with targeted decoupling techniques (like PSYCHE) and 2D HMBC mapping, researchers can establish a self-validating, error-free structural assignment. This rigorous analytical foundation is critical for downstream structure-activity relationship (SAR) studies in drug discovery pipelines.

References

  • US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof Google P
  • US10736896B2 - Substituted 5-fluoro-1H-pyrazolopyridines and their use Google P
  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA National Institutes of Health (NIH)[Link]

  • NMR spectral characteristics of fluorocontaining pyridines Fluorine Notes[Link]

  • PSYCHE to Evaluate 1H-19F Coupling Constants University of Ottawa NMR Facility Blog[Link]

Sources

Foundational

The 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile Scaffold: A Privileged Pharmacophore for Next-Generation Kinase Inhibitors

Executive Summary In contemporary medicinal chemistry, the compound 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (CAS: 1256833-42-7) is predominantly recognized as a critical synthetic intermediate for vericiguat,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the compound 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (CAS: 1256833-42-7) is predominantly recognized as a critical synthetic intermediate for vericiguat, a soluble guanylate cyclase (sGC) stimulator used in cardiovascular therapies[1][2]. However, limiting this molecule to the realm of sGC stimulation overlooks its profound utility in oncology and immunology.

As a Senior Application Scientist, I have leveraged the pyrazolo[3,4-b]pyridine architecture extensively. This bicyclic system serves as a highly potent, ATP-competitive bioisostere for the adenine ring of ATP[3]. By combining the metabolic stability of a C5-fluorine atom with the synthetic versatility of a C3-carbonitrile group, this scaffold provides an optimal starting point for designing highly selective inhibitors against kinases such as TANK-binding kinase 1 (TBK1)[4], MAP kinase-interacting kinases (MNK1/2)[5], and Cyclin-dependent kinases (CDKs)[6]. This whitepaper dissects the structural rationale, synthetic workflows, and self-validating biological assays required to harness this scaffold for kinase inhibition.

Structural Biology & Chemical Rationale

Designing a kinase inhibitor requires precise spatial management of the ATP-binding cleft. The 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile scaffold offers three distinct vectors for optimization:

  • The Pyrazolo[3,4-b]pyridine Core (Hinge Binding): The N1 and N2 atoms of the pyrazole ring, alongside the pyridine nitrogen, form a robust hydrogen-bond donor/acceptor network with the backbone amides of the kinase hinge region (typically interacting with the DFG motif)[3].

  • The 5-Fluoro Substitution (Metabolic & Electronic Tuning): The inclusion of fluorine at the C5 position is a deliberate choice. Causally, fluorine prevents CYP450-mediated aromatic oxidation, drastically improving the pharmacokinetic half-life[1]. Furthermore, its strong electron-withdrawing inductive effect lowers the pKa of the adjacent pyridine nitrogen, fine-tuning its hydrogen-bond acceptor capacity to match specific kinase hinge residues.

  • The 3-Carbonitrile Group (Solvent Channel Vector): While the nitrile group can act as a weak hydrogen bond acceptor, its primary value is as a synthetic vector. It can be efficiently converted into amidines, amides, or pyrimidines. These bulky substituents project outward into the solvent-exposed channel or the ribose pocket, driving kinase selectivity[1].

KinasePathway ATP ATP Kinase Target Kinase (e.g., TBK1) ATP->Kinase Binds Cleft Substrate Substrate (e.g., IRF3) Kinase->Substrate Phosphorylation Effect Blocked Signaling Substrate->Effect Inhibitor 5-F-PP-3-CN Derivative Inhibitor->Kinase ATP-Competitive Hinge Binding

Caption: Mechanism of ATP-competitive kinase inhibition by 5-F-PP-3-CN derivatives.

Target Kinase Landscape & SAR Data

The functionalization of the 5-F-PP-3-CN scaffold has yielded potent inhibitors across multiple kinase families. Below is a synthesized Structure-Activity Relationship (SAR) data summary demonstrating how specific modifications dictate target selectivity.

Table 1: SAR Profile of Pyrazolo[3,4-b]pyridine Derivatives
Scaffold Modification (from 5-F-PP-3-CN)Primary Target KinaseBinding ModeIC₅₀ Range (nM)Biological Implication
N1-(2-fluorobenzyl), C3-pyrimidine TBK1Type I (Active DFG-in)< 30 nMBlocks innate immune neuroinflammation[4]
N1-phenyl, C3-amine/amide MNK1/2Type I (Hinge)40 - 100 nMInhibits oncogenic eIF4E translation[5]
N1-alkyl, C3-heterocycle CDK2 / GSK-3Type I / Type II10 - 50 nMHalts cell cycle progression in tumors[6][7]

Experimental Methodologies

To ensure scientific integrity, the following protocols emphasize the causality behind the experimental conditions and incorporate self-validating checkpoints.

Protocol 1: Synthetic Functionalization of the C3-Carbonitrile Vector

To convert the baseline scaffold into a potent TBK1/MNK1 inhibitor, the C3-nitrile must be transformed to project into the ribose pocket.

Rationale: Direct nucleophilic addition to the nitrile is preferred over complete reduction to an amine, as it allows for the construction of planar heterocycles (like pyrimidines) that maintain the aromaticity required for tight active-site packing[1].

  • N1-Alkylation (Hydrophobic Pocket Targeting):

    • Dissolve 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile in anhydrous DMSO.

    • Add 1.5 equivalents of K₂CO₃ and 1.1 equivalents of the desired alkyl halide (e.g., 2-fluorobenzyl chloride).

    • Causality: DMSO is chosen because its high dielectric constant enhances the nucleophilicity of the pyrazole N1 nitrogen, driving regioselective alkylation over the sterically hindered N2 position[1].

  • Nitrile Transformation:

    • Treat the N1-alkylated intermediate with hydroxylamine hydrochloride and triethylamine in ethanol at reflux to form an amidoxime.

    • Causality: The amidoxime serves as a highly reactive bidentate nucleophile, perfectly primed for cyclization into a pyrimidine or oxadiazole ring upon reaction with acyl chlorides, forming the final hinge-binding moiety.

SynthWorkflow A 5-F-PP-3-CN (Core Scaffold) B N1-Alkylation (Hydrophobic Pocket) A->B Base, R-X C Nitrile Transformation (Solvent Channel Vector) B->C Reduction/Coupling D Target Kinase Inhibitor (TBK1 / MNK1) C->D Final Assembly

Caption: Synthetic workflow for functionalizing the 5-F-PP-3-CN scaffold into kinase inhibitors.

Protocol 2: High-Throughput TR-FRET Kinase Assay

Evaluating the IC₅₀ of fluorinated heterocycles requires overcoming compound autofluorescence.

Rationale: Standard colorimetric or prompt-fluorescence assays are prone to false positives when testing pyrazolo-pyridines. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before reading the emission, allowing short-lived compound autofluorescence to decay, thereby isolating the true biological signal.

  • Assay Assembly: In a 384-well low-volume plate, combine 5 nM of recombinant target kinase (e.g., TBK1), 100 nM of biotinylated substrate peptide, and the synthesized 5-F-PP-3-CN derivative (serial dilution from 10 µM to 0.1 nM).

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Michaelis constant ( Km,app​ ) for the specific kinase to ensure the assay is highly sensitive to ATP-competitive inhibitors. Incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding EDTA (to chelate Mg²⁺, halting kinase activity). Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Self-Validation (Z'-Factor Calculation):

    • The assay must be validated internally before data extraction. Calculate the Z'-factor using positive controls (e.g., Staurosporine or BX795[4]) and negative controls (DMSO vehicle).

    • Formula: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

    • Quality Control: Proceed with IC₅₀ interpolation only if Z′≥0.6 , ensuring the assay window is robust enough to distinguish true nanomolar inhibition from assay noise.

Conclusion

The 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile molecule is far more than a stepping stone to cardiovascular drugs. By exploiting the deep ATP-cleft binding affinity of the pyrazolo-pyridine core, the metabolic shielding of the C5-fluorine, and the synthetic malleability of the C3-nitrile, medicinal chemists can rapidly generate highly selective, Type I and Type II kinase inhibitors. Rigorous application of structural biology principles and self-validating biochemical assays will continue to unlock the oncological and immunological potential of this privileged scaffold.

Sources

Exploratory

In-vitro screening of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile derivatives

In-Vitro Screening of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile Derivatives: A Technical Guide for Preclinical Evaluation Executive Summary & Pharmacological Context The 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-car...

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Author: BenchChem Technical Support Team. Date: March 2026

In-Vitro Screening of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile Derivatives: A Technical Guide for Preclinical Evaluation

Executive Summary & Pharmacological Context

The 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile scaffold is a highly privileged pharmacophore in modern drug discovery. Most notably, derivatives of this core—such as 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile—serve as critical intermediates in the synthesis of soluble guanylate cyclase (sGC) stimulators like Vericiguat, which are pivotal in treating cardiovascular diseases 1. Beyond cardiovascular indications, the pyrazolo[3,4-b]pyridine nucleus has demonstrated high affinity for the ATP-binding pocket of various kinases, including Leucine-Zipper and Sterile-α Motif Kinase (ZAK), making it a versatile starting point for oncology and inflammation therapeutics [[2]]().

This whitepaper provides a comprehensive, causality-driven guide to the in-vitro screening cascade for these derivatives. By bridging biochemical assays with ex-vivo physiological models, we establish a self-validating protocol framework designed to ensure scientific integrity and translational success.

Target Biology & Mechanistic Rationale

To effectively screen these derivatives, researchers must understand their primary mechanism of action: the allosteric stimulation of sGC. Endogenous nitric oxide (NO) binds to the prosthetic heme group of sGC, catalyzing the conversion of GTP to cyclic GMP (cGMP). cGMP then activates Protein Kinase G (PKG), leading to vasorelaxation. Pyrazolopyridine derivatives act as NO-independent, heme-dependent sGC stimulators 3. They synergize with endogenous NO but strictly require the heme group to remain in its reduced (Fe2+) state to function.

sGC_Pathway NO Endogenous NO sGC Soluble Guanylate Cyclase (Heme-bound Fe2+) NO->sGC Binds Heme Compound Pyrazolopyridine Derivatives Compound->sGC Allosteric Stimulation cGMP cGMP Accumulation sGC->cGMP Catalyzes GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasorelaxation Vasorelaxation & Cardioprotection PKG->Vasorelaxation Phosphorylation Cascade

Figure 1: Mechanism of pyrazolopyridine derivatives in the sGC-cGMP-PKG signaling pathway.

The In-Vitro Screening Cascade: Self-Validating Protocols

A robust screening cascade must differentiate between true target engagement, cellular permeability, and physiological efficacy. The following protocols are designed with built-in validation steps to prevent false positives.

Phase 1: Recombinant sGC Enzyme Assay (HTRF)

Causality & Validation: This primary biochemical assay measures the direct catalytic output (cGMP) of purified sGC. To validate that the derivative is a stimulator (heme-dependent) and not an activator (heme-independent), the assay is run in parallel with ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one), a selective sGC heme oxidizer. True pyrazolopyridine stimulators will lose efficacy in the presence of ODQ, confirming their specific binding mechanism 3.

Step-by-Step Methodology:

  • Enzyme Preparation: Incubate 0.1 nM recombinant human sGC (α1β1 heterodimer) in assay buffer (50 mM TEA, pH 7.4, 3 mM MgCl2, 0.1% BSA).

  • Compound Addition: Dispense 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile derivatives (10 pM to 10 μM, 3-fold dilutions) into a 384-well plate.

  • Validation Controls: In a parallel set of wells, pre-incubate the enzyme with 10 μM ODQ for 15 minutes to oxidize the heme iron (Fe2+ to Fe3+).

  • Reaction Initiation: Add 1 mM GTP and 100 μM DEA/NO (an NO donor) to assess synergistic stimulation. Incubate for 20 minutes at 37°C.

  • Detection: Terminate the reaction by adding HTRF (Homogeneous Time-Resolved Fluorescence) cGMP detection reagents (fluorophore-labeled cGMP and anti-cGMP antibody).

  • Readout: Measure time-resolved fluorescence at 665 nm and 620 nm. Calculate the F665/F620 ratio to quantify cGMP production.

Phase 2: Cellular cGMP Accumulation Assay

Causality & Validation: Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues or rapid intracellular degradation. This assay uses Vascular Smooth Muscle Cells (VSMCs). Crucially, IBMX (3-isobutyl-1-methylxanthine), a broad-spectrum phosphodiesterase (PDE) inhibitor, is added to prevent cGMP degradation. This ensures the measured signal is purely a function of sGC synthesis rather than PDE-mediated breakdown.

Step-by-Step Methodology:

  • Cell Culture: Seed primary rat aortic VSMCs at 10,000 cells/well in a 96-well plate. Starve in serum-free medium for 24 hours prior to the assay to synchronize the cells.

  • PDE Inhibition: Pre-incubate cells with 0.5 mM IBMX for 20 minutes at 37°C.

  • Treatment: Treat cells with the test derivatives (1 nM to 30 μM) for 30 minutes.

  • Lysis & Extraction: Aspirate the medium and lyse cells using 0.1 M HCl to extract intracellular cGMP and halt all enzymatic activity.

  • Quantification: Centrifuge the lysate and quantify cGMP using a competitive ELISA kit. Normalize cGMP levels to total protein concentration (BCA assay).

Phase 3: Ex-Vivo Vasorelaxation (Isolated Aortic Rings)

Causality & Validation: This functional assay bridges the gap between cellular signaling and tissue-level physiology. Aortic rings are pre-contracted with phenylephrine to establish a stable baseline of tension. The subsequent relaxation induced by the pyrazolopyridine derivatives confirms that the cGMP generated is sufficient to trigger the PKG-mediated phosphorylation cascade necessary for smooth muscle relaxation 3.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate the thoracic aorta from euthanized Sprague-Dawley rats. Clean connective tissue and cut into 2-3 mm rings.

  • Organ Bath Setup: Mount rings on stainless steel hooks in 10 mL organ baths containing Krebs-Henseleit solution (37°C, aerated with 95% O2 / 5% CO2). Apply a resting tension of 1.5 g and equilibrate for 60 minutes.

  • Pre-contraction: Add 1 μM phenylephrine to induce submaximal sustained contraction.

  • Dose-Response: Cumulatively add the test derivatives (10^-9 M to 10^-5 M) in half-log increments. Wait for a stable plateau at each concentration before the next addition.

  • Data Analysis: Express relaxation as a percentage of the phenylephrine-induced contraction. Calculate the EC50 using non-linear regression.

Secondary Screening: Kinase Off-Target Profiling

Given the structural homology of the 1H-pyrazolo[3,4-b]pyridine core to adenine, these derivatives frequently interact with the ATP-binding hinge region of kinases 2. For cardiovascular applications, kinase inhibition is considered an off-target liability. Conversely, for oncology, it is the primary target. Compounds should be counter-screened against a panel of kinases (e.g., ZAK, Aurora kinases, GSK-3) using a radiometric ^33P-ATP assay to establish the selectivity index (SI).

Data Presentation & SAR Summary

The following table illustrates a representative data summary for a hypothetical series of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile derivatives, demonstrating how structural modifications impact primary and secondary screening metrics.

Compound IDSubstitution (R1)sGC Stimulation EC50 (nM)sGC + ODQ EC50 (nM)VSMC cGMP EC50 (nM)Vasorelaxation EC50 (nM)ZAK Kinase IC50 (nM)
Cmpd-A (Core) -H45.2>10,000120.5350.01,200
Cmpd-B 2-Fluorobenzyl8.4>10,00025.142.5>5,000
Cmpd-C 3-Ethynylphenyl850.0>10,0002,100.0>5,0003.3
Vericiguat Reference4.1>10,00012.028.0>10,000

Table 1: Representative multiparametric screening data. Note the loss of sGC activity in the presence of ODQ, confirming the heme-dependent stimulatory mechanism. Cmpd-C demonstrates a shift toward kinase inhibition.

References

  • A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)
  • Source: google.
  • Structure Based Design of N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides as Selective Leucine-Zipper and Sterile-α Motif Kinase (ZAK)

Sources

Foundational

5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile in Cardiovascular Research: A Comprehensive Technical Guide to sGC Stimulator Synthesis and Application

Executive Summary In the landscape of cardiovascular drug discovery, the identification and optimization of privileged chemical scaffolds are paramount. As a Senior Application Scientist overseeing preclinical developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of cardiovascular drug discovery, the identification and optimization of privileged chemical scaffolds are paramount. As a Senior Application Scientist overseeing preclinical development, I have observed firsthand the transformative impact of the 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (CAS 1256833-42-7) intermediate. This specific building block serves as the critical structural foundation for a new generation of soluble guanylate cyclase (sGC) stimulators, most notably Vericiguat (BAY 1021189) , which has revolutionized the treatment of chronic heart failure[1].

This whitepaper provides an in-depth technical analysis of this compound, detailing the mechanistic rationale behind its structural features, the step-by-step synthetic workflow required to construct functional sGC stimulators, and the self-validating experimental protocols necessary for robust preclinical evaluation.

Mechanistic Grounding: The sGC-cGMP-PKG Signaling Pathway

To understand the value of the 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile scaffold, one must first examine the causality of the target pathway. Soluble guanylate cyclase (sGC) is a heterodimeric enzyme containing a prosthetic heme group. Under physiological conditions, endogenous Nitric Oxide (NO) binds to the reduced iron (Fe²⁺) of this heme group, catalyzing the conversion of GTP to cyclic GMP (cGMP). Elevated cGMP activates Protein Kinase G (PKG), triggering a phosphorylation cascade that results in smooth muscle relaxation (vasodilation) and the inhibition of vascular remodeling.

In cardiovascular diseases such as heart failure and pulmonary arterial hypertension (PAH), endothelial dysfunction leads to diminished NO bioavailability. sGC stimulators synthesized from our core scaffold bind to an allosteric site on the sGC enzyme, sensitizing it to low levels of endogenous NO and directly stimulating the enzyme independently of NO [1].

The Rationale for the Scaffold

Why rely on the 5-Fluoro-1H-pyrazolo[3,4-b]pyridine core?

  • Metabolic Stability : First-generation sGC stimulators suffered from rapid oxidative metabolism, necessitating a three-times-daily dosing regimen. The introduction of the fluorine atom at the C5 position of the pyridine ring sterically and electronically blocks cytochrome P450-mediated oxidation, extending the drug's half-life and enabling once-daily dosing [1].

  • Synthetic Versatility : The carbonitrile group at the C3 position acts as a highly reactive electrophilic handle, allowing for the efficient annulation of pyrimidine rings required to complete the pharmacophore.

sGC_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Binds Heme sGC_Stim sGC Stimulator (e.g., Vericiguat) sGC_Stim->sGC Synergistic Activation cGMP cGMP sGC->cGMP Catalysis GTP GTP GTP->sGC Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Effects Vasodilation & Anti-remodeling PKG->Effects Phosphorylation

Fig 1: Synergistic activation of the sGC-cGMP-PKG signaling pathway by NO and sGC stimulators.

Chemical Properties & Synthesis Workflow

Before initiating synthesis, it is critical to verify the physicochemical integrity of the starting material.

Table 1: Physicochemical Properties of the Intermediate

PropertyValue
Chemical Name 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
CAS Number 1256833-42-7
Molecular Formula C₇H₃FN₄
Molecular Weight 162.12 g/mol
Purity Requirement ≥ 98.0% (HPLC)
Structural Feature 5-Fluoro substituted fused bicyclic heteroaromatic
Step-by-Step Methodology: Synthesizing the sGC Stimulator Core

The transformation of the carbonitrile intermediate into a functional sGC stimulator (such as Vericiguat or novel dual-pathway inhibitors like HLQ2g) follows a rigorous, causality-driven sequence [1, 2].

  • Regioselective N1-Alkylation :

    • Procedure: React 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile with 2-fluorobenzyl bromide in the presence of a mild base (e.g., K₂CO₃) in DMF at 60°C.

    • Causality: The N1 position of the pyrazole ring is the most nucleophilic nitrogen. The 2-fluorobenzyl group is essential for anchoring the molecule into the hydrophobic pocket of the sGC receptor.

  • Amidine Formation :

    • Procedure: Treat the resulting N1-alkylated carbonitrile with ammonium chloride and sodium methoxide in anhydrous methanol. Reflux for 12 hours.

    • Causality: Sodium methoxide deprotonates ammonium chloride to generate ammonia in situ. The ammonia attacks the highly electrophilic nitrile carbon, converting it into a carboxamidine. This amidine acts as a crucial bidentate nucleophile for the next step.

  • Pyrimidine Ring Annulation (Cyclocondensation) :

    • Procedure: Condense the carboxamidine with a malononitrile derivative (e.g., methyl (dicyanomethyl)carbamate) in the presence of a strong base (like NaH or t-BuOK) in an aprotic solvent.

    • Causality: The bidentate amidine attacks the cyano groups of the malononitrile derivative, driving a cyclization reaction that forms the 4,6-diaminopyrimidine ring—the definitive pharmacophore of modern sGC stimulators.

Synthesis_Workflow Start 5-Fluoro-1H-pyrazolo[3,4-b] pyridine-3-carbonitrile Step1 N1-Alkylation (2-Fluorobenzyl halide / Base) Start->Step1 Int1 1-(2-Fluorobenzyl)-... -3-carbonitrile Step1->Int1 Regioselective Step2 Amidine Formation (NH4Cl, NaOMe) Int1->Step2 Int2 Pyrazolo[3,4-b]pyridine -3-carboxamidine Step2->Int2 Nucleophilic Addition Step3 Pyrimidine Annulation (Malononitrile derivative) Int2->Step3 Final Vericiguat Core Scaffold (sGC Stimulator) Step3->Final Cyclocondensation

Fig 2: Core synthetic workflow from the 3-carbonitrile intermediate to the final sGC stimulator.

Experimental Protocols: In Vitro & In Vivo Validation

To ensure scientific integrity, all synthesized derivatives must be passed through a self-validating testing funnel.

Protocol 1: In Vitro sGC Enzyme Activity Assay

This assay determines the compound's ability to stimulate cGMP production and verifies its mechanism of action [1].

  • Cell Preparation : Culture recombinant Chinese Hamster Ovary (CHO) cells overexpressing rat sGC in a 96-well plate.

  • Compound Incubation : Treat the cells with the synthesized compound at varying concentrations (1 nM to 10 μM) in the presence of the phosphodiesterase inhibitor IBMX (to prevent cGMP degradation).

  • NO Synergy Testing : In a parallel cohort, add a sub-maximal dose of the NO donor SNAP (30 nM). Causality: A true sGC stimulator will show a massive leftward shift in the EC₅₀ curve when NO is present, demonstrating synergism.

  • Self-Validating Control (The ODQ Shift) : Pre-incubate a third cohort of cells with 10 μM ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one) for 3 hours. ODQ irreversibly oxidizes the sGC heme iron from Fe²⁺ to Fe³⁺.

    • Validation Logic: If the compound is a true sGC stimulator (requiring reduced heme), its efficacy will be severely blunted by ODQ. If it is an sGC activator (binding heme-free/oxidized sGC), efficacy will remain high.

Protocol 2: Hypoxia-Induced PAH Rat Model (In Vivo)

For derivatives targeting Pulmonary Arterial Hypertension (PAH), in vivo hemodynamic validation is required [2].

  • Model Induction : Expose adult male Sprague-Dawley rats to normobaric hypoxia (10% O₂) for 21 days.

    • Self-Validating Control: Maintain a normoxic control group (21% O₂). To validate the model, the vehicle-treated hypoxic group must show at least a 50% increase in Right Ventricular Systolic Pressure (RVSP) compared to the normoxic baseline.

  • Dosing : Administer the synthesized compound via oral gavage (e.g., 3 mg/kg or 10 mg/kg) daily from day 1 to day 21.

  • Hemodynamic Measurement : On day 22, anesthetize the rats and perform right jugular vein catheterization using a pressure transducer to measure RVSP.

  • Remodeling Assessment : Euthanize the animals, excise the heart, and calculate the Fulton Index (Weight of Right Ventricle / Weight of Left Ventricle + Septum). Causality: A reduction in the Fulton index directly proves the compound's ability to halt right ventricular hypertrophy caused by pulmonary vascular remodeling.

Data Presentation: Comparative Efficacy

The structural evolution from first-generation stimulators to those utilizing the 5-Fluoro-1H-pyrazolo[3,4-b]pyridine core has yielded significant improvements in both potency and pharmacokinetic stability.

Table 2: Comparative Efficacy of sGC Stimulators (In Vitro & In Vivo)

Compound / DerivativesGC Stimulation EC₅₀ (nM)EC₅₀ with NO Donor (nM)RVSP Reduction in PAH ModelsHalf-life / Dosing
Riociguat (1st Gen)~20~1.0ModerateShort (TID dosing)
Vericiguat (Heart Failure)100539.0HighLong (Once-daily)
HLQ2g (Dual sGC/AMPK)~85N/AHigh (Potent anti-remodeling)Prolonged

Note: Vericiguat data derived from Follmann et al. [1]. HLQ2g data derived from Hu et al. [2].

Conclusion

The 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile scaffold is a masterclass in rational drug design. By incorporating a fluorine atom to block metabolic liabilities and a carbonitrile group to enable modular pyrimidine annulation, chemists have unlocked a reliable pathway to potent, long-acting sGC stimulators. Whether developing therapeutics for chronic heart failure or exploring dual-pathway inhibitors for pulmonary arterial hypertension, mastering the synthesis and validation of this intermediate is an essential competency for modern cardiovascular drug development.

References

  • Follmann, M., Ackerstaff, J., Redlich, G., Wunder, F., Lang, D., Kern, A., ... & Stasch, J. P. (2017). "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure." Journal of Medicinal Chemistry, 60(12), 5146-5161. URL:[Link]

  • Hu, L., Li, L., Chang, Q., Fu, S., Qin, J., Chen, Z., ... & Li, Q. (2020). "Discovery of Novel Pyrazolo[3,4-b] Pyridine Derivatives with Dual Activities of Vascular Remodeling Inhibition and Vasodilation for the Treatment of Pulmonary Arterial Hypertension." Journal of Medicinal Chemistry, 63(19), 11215-11234. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a key intermediate in the development of various pharmaceutical agents.[1][2...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a key intermediate in the development of various pharmaceutical agents.[1][2] The described synthetic route commences with the commercially available 2-chloro-5-fluoronicotinic acid and proceeds through a four-step sequence involving amidation, dehydration, and a final cyclization reaction with hydrazine hydrate. This application note is intended for researchers, scientists, and professionals in the field of drug development, offering not only a detailed experimental procedure but also insights into the rationale behind critical steps and safety considerations.

Introduction

5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is a crucial building block in the synthesis of numerous compounds with significant therapeutic potential, particularly in the realm of cardiovascular diseases.[1] Its structural motif is a common feature in a variety of kinase inhibitors and other targeted therapies. The synthetic pathway detailed herein offers a practical and scalable approach for the preparation of this important intermediate.

The synthesis begins with the conversion of 2-chloro-5-fluoronicotinic acid to its corresponding amide, followed by dehydration to the nitrile. The final and key step involves a cyclization reaction with hydrazine, which forms the pyrazole ring system. This document will elaborate on each of these transformations, providing a robust protocol for their execution.

Overall Reaction Scheme

The synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile from 2-chloro-5-fluoronicotinic acid is a multi-step process. The overall transformation can be visualized as follows:

Synthetic Pathway cluster_0 Step 1: Amidation cluster_1 Step 2: Dehydration cluster_2 Step 3: Cyclization 2-chloro-5-fluoronicotinic_acid 2-chloro-5-fluoronicotinic acid thionyl_chloride SOCl2 acid_chloride 2-chloro-5-fluoronicotinoyl chloride 2-chloro-5-fluoronicotinic_acid->acid_chloride Step 1a thionyl_chloride->acid_chloride Activation ammonia NH4OH amide 2-chloro-5-fluoronicotinamide acid_chloride->amide Step 1b ammonia->amide Nucleophilic Acyl Substitution amide_dehydration 2-chloro-5-fluoronicotinamide nitrile 2-chloro-5-fluoronicotinonitrile amide->nitrile Step 2 POCl3 POCl3 POCl3->nitrile Dehydration nitrile_cyclization 2-chloro-5-fluoronicotinonitrile final_product 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile nitrile->final_product Step 3 hydrazine Hydrazine Hydrate hydrazine->final_product Cyclization

Caption: Synthetic route for 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
2-chloro-5-fluoronicotinic acid≥98%Commercially Available
Thionyl chloride (SOCl₂)Reagent grade, ≥99%Commercially Available
Ammonium hydroxide (NH₄OH)28-30% solution in waterCommercially Available
Phosphorus oxychloride (POCl₃)Reagent grade, ≥99%Commercially Available
Hydrazine hydrate (N₂H₄·H₂O)80% solution in waterCommercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl acetate (EtOAc)ACS gradeCommercially Available
HexanesACS gradeCommercially Available
Sodium sulfate (Na₂SO₄)Anhydrous, granularCommercially Available
Saturated aqueous sodium bicarbonatePrepared in-houseN/A
Deionized waterHigh purityN/A
Step 1: Synthesis of 2-chloro-5-fluoronicotinamide

Rationale: The initial step involves the conversion of the carboxylic acid to a more reactive acid chloride using thionyl chloride. This is a standard and efficient method for activating carboxylic acids towards nucleophilic acyl substitution.[3][4][5][6] The subsequent reaction with ammonium hydroxide provides the desired primary amide.

Protocol:

  • To a stirred solution of 2-chloro-5-fluoronicotinic acid (10.0 g, 57.0 mmol) in dichloromethane (100 mL) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (0.1 mL).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add thionyl chloride (6.2 mL, 85.5 mmol) dropwise to the cooled solution over 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. The reaction progress can be monitored by TLC (thin-layer chromatography).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent.

  • Dissolve the resulting crude acid chloride in tetrahydrofuran (50 mL) and cool to 0 °C.

  • Slowly add a 28-30% aqueous solution of ammonium hydroxide (20 mL) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Remove the solvent under reduced pressure.

  • Add deionized water (50 mL) to the residue and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration, wash with cold deionized water (2 x 20 mL), and dry under vacuum to afford 2-chloro-5-fluoronicotinamide as a solid. A yield of approximately 89% has been reported for a similar procedure.[7]

Step 2: Synthesis of 2-chloro-5-fluoronicotinonitrile

Rationale: The conversion of the primary amide to a nitrile is achieved through dehydration.[8] Phosphorus oxychloride is a common and effective dehydrating agent for this transformation.[9][10][11] The mechanism involves the activation of the amide oxygen by POCl₃, followed by elimination to form the nitrile.

Protocol:

  • In a flask equipped with a reflux condenser and a nitrogen inlet, suspend 2-chloro-5-fluoronicotinamide (8.0 g, 45.8 mmol) in phosphorus oxychloride (25 mL).

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice (150 g) with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography (eluting with a mixture of hexanes and ethyl acetate) to obtain 2-chloro-5-fluoronicotinonitrile as a white solid. A yield of around 90% has been achieved in a similar synthesis.[12]

Step 3: Synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

Rationale: The final step is a cyclization reaction where the hydrazine acts as a dinucleophile. It first displaces the chloro group at the 2-position of the pyridine ring and then undergoes an intramolecular condensation with the nitrile group to form the pyrazole ring.

Protocol:

  • To a solution of 2-chloro-5-fluoronicotinonitrile (5.0 g, 31.9 mmol) in ethanol (50 mL), add hydrazine hydrate (80% solution, 3.0 mL, 47.9 mmol).

  • Heat the reaction mixture to reflux for 4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add deionized water (30 mL) to the residue and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold deionized water (2 x 15 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to give 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile as a solid.

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

Reagent-Specific Hazards:

  • 2-chloro-5-fluoronicotinic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[13][14] Avoid inhalation of dust and contact with skin and eyes.

  • Thionyl chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme care.

  • Phosphorus oxychloride: Corrosive and toxic. Reacts with water. Handle with care.

  • Hydrazine hydrate: Flammable, toxic, and corrosive.[15] It is harmful if inhaled, swallowed, or absorbed through the skin and can cause severe burns.[16][17][18][19] It is also a suspected carcinogen.[16][17] Always wear appropriate PPE, including chemical-resistant gloves and a face shield.[15] Work in a well-ventilated area and have an emergency plan in place for spills or exposure.[15][16]

Waste Disposal:

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Hydrazine-containing waste is considered hazardous and must be collected in a designated, properly labeled container for disposal by a licensed waste management company.[15][16]

Conclusion

The protocol described in this application note provides a reliable and detailed method for the synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile from 2-chloro-5-fluoronicotinic acid. By following the outlined steps and adhering to the safety precautions, researchers can effectively produce this valuable intermediate for applications in pharmaceutical research and development.

References

  • Hoo Chemtec. (2026, March 2). Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Retrieved from [Link]

  • OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. In Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Synthetic Map. (n.d.). Primary amides can be dehydrated to nitriles in the presence of SOCl2 or P2O5. Retrieved from [Link]

  • ACS Publications. (2023, March 30). A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat. Organic Process Research & Development. Retrieved from [Link]

  • ACS Publications. (2023, March 30). A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat. Organic Process Research & Development. Retrieved from [Link]

  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

  • Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Retrieved from [Link]

  • Leonard, M. S. (2013, December 9). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. Retrieved from [Link]

  • Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, December 28). Dehydration of Amides to Nitriles Using POCl3 Reaction and Mechanism. YouTube. Retrieved from [Link]

  • Figshare. (2023, March 30). A Novel and Practical Synthesis of 5‑Fluoro-1-(2-fluorobenzyl)‑1H‑pyrazolo[3,4‑b]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat. Retrieved from [Link]

  • Jha, S. (2014). Dehydration of Amides to Nitriles: A Review. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide to Nitrile - Common Conditions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoronicotinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012028645A1 - Method for the production of 5-fluoro-1h-pyrazolo[3,4-b]pyridine-3-carbonitrile.
  • Google Patents. (n.d.). DE102010040234A1 - Process for the preparation of 5-fluoro-1H-pyrazolo [3,4-b] pyridine-3-carbonitrile.
  • Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Google Patents. (n.d.). US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof.
  • LookChem. (n.d.). 2-Chloro-5-fluoronicotinamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • ResearchGate. (2019, October 6). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

  • PMC. (n.d.). FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution of p‐Nitro‐Aryl Fluorides and their Application for the Synthesis of Phthalazinones. Retrieved from [Link]

  • PMC. (2025, September 23). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from [Link]

  • Radboud Repository. (n.d.). RCM-Mediated Synthesis of Fluorinated Cyclic Hydrazines. Retrieved from [Link]

  • ScienceDirect. (2020, March 13). Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. Retrieved from [Link]

Sources

Application

Purification of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile by column chromatography

An Application Guide to the Chromatographic Purification of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile Abstract This comprehensive application note provides a detailed, field-proven protocol for the purification...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Chromatographic Purification of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the purification of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile using normal-phase column chromatography. This key heterocyclic intermediate, crucial in the synthesis of pharmaceutical agents, often contains process-related impurities that must be removed to ensure downstream reaction efficiency and final product purity. This guide elucidates the scientific rationale behind methodological choices, from solvent system selection to troubleshooting common separation challenges, ensuring researchers can achieve high purity with confidence.

Introduction: The Rationale for High-Purity 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is a critical building block in medicinal chemistry. Its structural motif is found in various compounds of therapeutic interest. For instance, derivatives of this scaffold are integral to the synthesis of soluble guanylate cyclase (sGC) stimulators like Vericiguat.[1][2] The presence of impurities, such as unreacted starting materials or regioisomeric byproducts from its synthesis, can significantly hinder subsequent high-yield chemical transformations and introduce contaminants into the final active pharmaceutical ingredient (API).

Column chromatography remains a cornerstone technique for the purification of such moderately polar heterocyclic compounds.[3] This guide focuses on a robust normal-phase chromatography method, which leverages the differential adsorption of the target compound and its impurities onto a polar stationary phase.

Principle of Separation: Normal-Phase Chromatography

The purification strategy is based on normal-phase adsorption chromatography. In this mode, a polar stationary phase (silica gel) is used in conjunction with a largely non-polar mobile phase.

  • The Stationary Phase: Silica gel (SiO₂) is a highly porous material covered with hydroxyl groups (-OH), known as silanols. These silanol groups are polar and slightly acidic, forming the primary sites for interaction.

  • Analyte Interaction: Polar molecules in the crude mixture, including our target compound, interact with the stationary phase primarily through hydrogen bonding and dipole-dipole interactions. The strength of this interaction is proportional to the compound's polarity.

  • Elution: A mobile phase, or eluent, is passed through the column. Less polar compounds have a weaker affinity for the silica gel and are carried along more readily by the non-polar mobile phase, thus eluting first. By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), we can systematically break the interactions of more polar compounds, causing them to elute sequentially.[4]

The basic nitrogen atom in the pyridine ring of the target molecule can interact strongly with the acidic silanol groups, which can sometimes lead to irreversible adsorption or significant peak tailing.[5] This protocol incorporates measures to mitigate this effect.

Caption: Principle of normal-phase chromatographic separation.

Materials and Equipment

CategoryItemRecommended Specifications
Stationary Phase Silica GelFlash Chromatography Grade, 60 Å, 40-63 µm (230-400 mesh)
Glassware Chromatography ColumnAppropriate size for scale (e.g., 40 mm ID for 1-5 g scale)[4]
Round Bottom FlasksFor sample preparation and fraction collection
Erlenmeyer Flasks / Test TubesFor fraction collection
Solvents n-Hexane or HeptaneHPLC Grade
Ethyl Acetate (EtOAc)HPLC Grade
Dichloromethane (DCM)Optional, for sample loading
Triethylamine (TEA)Optional, for deactivation (Reagent Grade)[5]
Apparatus Rotary EvaporatorFor solvent removal
Source of Positive PressureCompressed air or nitrogen for flash chromatography
Analysis Thin-Layer Chromatography (TLC) PlatesSilica Gel 60 F254, aluminum-backed
TLC Developing Chamber
UV LampFor visualization at 254 nm
Capillary TubesFor spotting TLC plates

Experimental Protocol: Step-by-Step Purification

This protocol outlines the complete workflow, from initial analysis of the crude material to the isolation of the pure compound.

Purification_Workflow start Start: Crude Product tlc Step 1: TLC Analysis (Solvent System Optimization) start->tlc column_prep Step 2: Column Preparation (Slurry Packing) tlc->column_prep Optimal Rf ~0.25 found sample_load Step 3: Sample Loading (Dry or Wet Method) column_prep->sample_load elution Step 4: Elution (Gradient Application) sample_load->elution collection Step 5: Fraction Collection elution->collection fraction_analysis Step 6: Fraction Analysis (TLC Monitoring) collection->fraction_analysis fraction_analysis->collection Continue elution if needed pooling Step 7: Pooling of Pure Fractions fraction_analysis->pooling Identify pure fractions evaporation Step 8: Solvent Removal (Rotary Evaporation) pooling->evaporation characterization Step 9: Characterization (NMR, MS, Purity Analysis) evaporation->characterization finish End: Pure Compound characterization->finish

Caption: A standard workflow for the purification of the target compound.

Step 1: Thin-Layer Chromatography (TLC) for Method Development

Causality: Before committing to a large-scale column, TLC is used to rapidly determine the optimal mobile phase composition. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4, ensuring good separation from impurities.[6]

  • Prepare Eluents: Create small volumes of several Hexane:EtOAc mixtures (e.g., 9:1, 8:2, 7:3, 1:1).

  • Spot the Plate: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing one of the prepared eluents. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Select System: Identify the solvent system that provides the best separation between the target spot and any impurities, with the target Rf in the desired range. For this compound, a system starting around 8:2 to 7:3 Hexane:EtOAc is often a good starting point.

Step 2: Column Packing

Causality: A well-packed column is critical for achieving good separation. Air bubbles or channels in the stationary phase lead to uneven flow, band broadening, and poor resolution.[4]

  • Select Column Size: Choose a column with a diameter and length appropriate for the amount of crude material. A general rule is a 20:1 to 100:1 ratio of silica gel to crude sample by weight.

  • Prepare Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc) to form a homogenous slurry.

  • Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a layer of sand. Pour the silica slurry into the column in one continuous motion.

  • Settle the Bed: Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing. Open the stopcock to drain some solvent, allowing the silica to settle into a compact bed. The solvent level should never drop below the top of the silica bed.

  • Add Sand: Once packed, add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition and sample loading.[7]

Step 3: Sample Loading

Causality: The sample must be applied to the column in a narrow, concentrated band. A diffuse starting band will result in broad, overlapping peaks upon elution.

  • Dissolve Sample: Dissolve the crude product in a minimal amount of a suitable solvent (DCM is often a good choice due to its volatility and ability to dissolve many organics).

  • Dry Loading (Recommended): To the dissolved sample, add a small amount of silica gel (approx. 1-2 times the weight of the crude product). Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude material adsorbed onto silica.

  • Apply to Column: Carefully add this powder to the top of the packed column.

  • Wet Loading (Alternative): If the compound is very soluble in the mobile phase, the concentrated solution from step 1 can be carefully pipetted directly onto the top layer of sand. This is less ideal as it can be harder to achieve a narrow starting band.

Step 4 & 5: Gradient Elution and Fraction Collection

Causality: A gradient of increasing solvent polarity is used to elute compounds of varying polarities. Starting with a low polarity elutes non-polar impurities, while gradually increasing the polarity (adding more EtOAc) will dislodge and elute the target compound, followed by any highly polar impurities.

  • Initial Elution: Begin eluting with the low-polarity solvent system determined from TLC (e.g., 9:1 Hexane:EtOAc). Use gentle positive pressure (flash chromatography) to maintain a steady flow rate.

  • Collect Fractions: Collect the eluent in appropriately sized test tubes or flasks.

  • Increase Polarity: Gradually increase the percentage of the polar solvent (EtOAc) in the mobile phase. The gradient can be stepwise (e.g., 250 mL of 9:1, then 250 mL of 8:2, etc.) or continuous. A typical gradient might be:

    • Hexane:EtOAc 9:1 (2 column volumes)

    • Hexane:EtOAc 8:2 (5 column volumes)

    • Hexane:EtOAc 7:3 (5 column volumes)

    • Hexane:EtOAc 1:1 (2 column volumes - to flush the column)

  • Modifier (If Needed): If peak tailing is observed on TLC, add 0.1-0.5% triethylamine (TEA) to the mobile phase. This acts as a competing base, blocking the acidic silanol sites and improving the peak shape of basic compounds like pyridines.[5]

Step 6, 7 & 8: Fraction Analysis, Pooling, and Solvent Removal
  • Monitor by TLC: Spot every few fractions onto a TLC plate alongside a spot of the original crude material. Develop and visualize the plate to identify which fractions contain the pure compound.

  • Combine Fractions: Combine all fractions that show a single spot corresponding to the Rf of the desired product.

  • Evaporate Solvent: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.

Troubleshooting

ProblemPossible CauseSolution
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the eluent (e.g., increase % EtOAc, or add a small amount of methanol to the EtOAc).[4]
Poor Separation Incorrect mobile phase selectivity; Column overloading.Re-optimize the mobile phase with TLC using different solvent systems. Reduce the amount of sample loaded onto the column (should be 1-5% of silica weight).[4]
Streaking or Tailing of Spots on TLC/Column Compound is interacting too strongly with acidic silica; Sample is degrading.Add a small amount of triethylamine (~0.5%) to the mobile phase to deactivate the silica.[4][5] If degradation is suspected, consider using a less acidic stationary phase like alumina.[8]
Cracks in the Silica Bed Column was allowed to run dry; Poor packing.This is often unrecoverable. The column must be repacked, ensuring the solvent level never drops below the top of the silica bed.[4]

References

  • Technical Support Center: Purification of Polar Heterocyclic Compounds. (2025). Benchchem.
  • A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. (2025). Benchchem.
  • Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine deriv
  • A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat. (2023).
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Design, synthesis of novel pyrazolopyridine derivatives and CREBBP bromodomain inhibitors docking and molecular dynamics. (n.d.). Journal of Molecular Structure.
  • A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat. (2023).
  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). PMC.
  • Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline. (2025). Benchchem.

Sources

Method

Application Note: Strategic Synthesis of Pyrazolo[3,4-b]pyridines - Reaction Conditions and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. As a fused bicyclic system, it acts as a purine isostere, enabling it to interact with a wide array of biological targets. This has led to the development of compounds with diverse pharmacological activities, including potent inhibitors of kinases (CDK2, PIM1), anti-inflammatory agents (TNF-alpha, IL-6 inhibitors), and compounds with applications in neurodegenerative diseases.[1][2][3] The synthetic accessibility and the possibility of decorating the core at multiple positions make it an attractive framework for generating molecular diversity in drug discovery programs.[4][5]

However, the construction of this fused system presents challenges, including control of regioselectivity, harsh reaction conditions, and moderate yields in some classical methods.[6] This guide provides an in-depth analysis of key synthetic strategies, focusing on the causality behind experimental choices, detailed protocols for reproducible results, and insights into optimizing reaction conditions.

Core Synthetic Strategies & Mechanisms

The construction of the pyrazolo[3,4-b]pyridine ring system is primarily achieved by forming the pyridine ring onto a pre-existing, functionalized pyrazole.[4] This section details the most robust and widely adopted methodologies.

Strategy 1: Condensation of 5-Aminopyrazoles with 1,3-Dicarbonyl Compounds

This is one of the most fundamental and widely used methods for synthesizing 4,6-disubstituted pyrazolo[3,4-b]pyridines.[4] The reaction proceeds via a double condensation between a 5-aminopyrazole and a 1,3-dicarbonyl compound.

Mechanistic Rationale: The reaction is typically acid-catalyzed. The acid protonates a carbonyl group of the 1,3-dicarbonyl compound, increasing its electrophilicity. The exocyclic amino group of the 5-aminopyrazole then acts as a nucleophile, attacking one of the carbonyl carbons to form a vinylogous amide intermediate. A subsequent intramolecular cyclization occurs when the nucleophilic C4 carbon of the pyrazole ring attacks the second carbonyl group, followed by dehydration to yield the aromatic pyrazolo[3,4-b]pyridine ring system.

A critical consideration is regioselectivity . When an unsymmetrical 1,3-dicarbonyl is used, two regioisomers can form.[4][7] The outcome is dictated by the relative electrophilicity of the two carbonyl carbons; the more electrophilic carbonyl is preferentially attacked first by the aminopyrazole.[4][7] For instance, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl adjacent to the highly electron-withdrawing CF3 group is significantly more electrophilic, leading to a predictable isomeric product.[4][7]

Diagram: Mechanism of Aminopyrazole Condensation with a 1,3-Diketone

G cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product Aminopyrazole 5-Aminopyrazole Intermediate1 Vinylogous Amide (Enamine Intermediate) Aminopyrazole->Intermediate1 Nucleophilic Attack (+ H+, -H2O) Diketone 1,3-Diketone (R-CO-CH2-CO-R') Diketone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrazolo[3,4-b]pyridine Intermediate2->Product Dehydration (-H2O)

Caption: Condensation and cyclization pathway.

Protocol 1: Classical Acid-Catalyzed Synthesis

This protocol describes a typical synthesis using acetic acid as both the solvent and catalyst.

  • To a round-bottom flask, add the 5-aminopyrazole derivative (1.0 eq).

  • Add the 1,3-dicarbonyl compound (1.1 eq).

  • Add glacial acetic acid to serve as the solvent (e.g., 5-10 mL per mmol of aminopyrazole).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions can take from a few hours to 16 hours.[4]

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker of ice-water with stirring.

  • Neutralize the solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the product precipitates.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

ParameterConditionRationale / Comment
Catalyst/Solvent Glacial Acetic AcidActs as both a Brønsted acid catalyst and a high-boiling solvent.[4][8]
Temperature Reflux (~118 °C)Provides sufficient thermal energy to overcome the activation barriers for cyclization and dehydration.
Time 2 - 16 hoursHighly dependent on the reactivity of the specific substrates used.[4]
Work-up Neutralization/PrecipitationThe product is typically insoluble in neutral aqueous media, allowing for easy isolation.
Yield 65% - 99%Generally good to excellent yields are reported for this robust reaction.[7]
Strategy 2: Multi-Component Reactions (MCRs)

Multi-component reactions have emerged as a powerful, efficient, and environmentally friendly strategy for synthesizing complex molecules like pyrazolo[3,4-b]pyridines in a single step.[6] These reactions offer high atom economy and allow for rapid generation of molecular diversity.[6][9] A common MCR involves the one-pot reaction of an aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate).[10][11]

Mechanistic Rationale: The reaction is believed to initiate with a Knoevenagel condensation between the aldehyde and the active methylene compound to form a highly electrophilic α,β-unsaturated intermediate (a dicyanostyrene or similar). The 5-aminopyrazole then undergoes a Michael addition to this intermediate.[4][7] This is followed by an intramolecular cyclization of the free amino group onto one of the nitrile or ester groups, and subsequent tautomerization/aromatization to yield the final, highly functionalized pyrazolo[3,4-b]pyridine.[6]

Diagram: General Workflow for a Multi-Component Synthesis

MCR_Workflow Start One-Pot Reaction Vessel (Solvent, Catalyst) Reaction Heating / MW Irradiation Start->Reaction CompA 5-Aminopyrazole CompA->Start CompB Aldehyde CompB->Start CompC Active Methylene Compound CompC->Start Workup Work-up & Purification Reaction->Workup Product Pyrazolo[3,4-b]pyridine Product Workup->Product

Caption: Streamlined MCR synthesis workflow.

Protocol 2: Microwave-Assisted Multi-Component Synthesis

Microwave (MW) irradiation offers significant advantages over conventional heating, including dramatically reduced reaction times, often cleaner reactions, and higher yields.[6][10]

  • In a 10 mL microwave reaction vial, combine the 5-aminopyrazole (1.0 eq, e.g., 1 mmol), the aldehyde (1.0 eq), the active methylene nitrile (1.0 eq), and ammonium acetate (1.0 eq).[6]

  • Add the solvent. While various solvents can be used, green options like water or ethanol are often effective.[6] For example, add 4 mL of water.

  • Add a catalytic amount of base, such as triethylamine (TEA, 0.5 eq), if required by the specific protocol.[6]

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 40-100 °C) for a short duration (e.g., 15-30 minutes).[6] Monitor pressure to ensure it remains within safe limits.

  • After irradiation, cool the vial to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

  • Dry the product. Further purification is often not necessary due to the high purity achieved.

ParameterConventional HeatingMicrowave IrradiationRationale for MW Advantage
Temperature 40 - 100 °C40 - 100 °CDirect, efficient energy transfer to polar molecules.
Time 10 - 14 hours15 - 30 minutesRapid heating reduces overall reaction time significantly.[6][10]
Solvent Acetic Acid, Ethanol, DMFWater, EthanolEnables use of greener, lower-boiling point solvents.[6]
Yield Moderate to GoodGood to Excellent (e.g., >90%)Reduced time at high temp minimizes side product formation.[6]
Strategy 3: Annulation with α,β-Unsaturated Ketones (Chalcones)

This method provides access to pyrazolo[3,4-b]pyridines with substitution patterns that are different from those obtained with 1,3-dicarbonyls. It involves the reaction of a 5-aminopyrazole with an α,β-unsaturated ketone.

Mechanistic Rationale: The reaction is often catalyzed by a Lewis acid (e.g., ZrCl4) or a Brønsted acid.[1][7] The reaction is believed to proceed via a Michael addition of the C4 carbon of the pyrazole onto the β-carbon of the unsaturated ketone.[7] This is followed by an intramolecular cyclization where the exocyclic amino group attacks the ketone carbonyl. A final dehydration/oxidation sequence affords the aromatic product. Air is often sufficient to act as the oxidant for the final aromatization step.[7]

Protocol 3: Lewis Acid-Catalyzed Synthesis with a Chalcone

  • To a solution of the α,β-unsaturated ketone (1.0 eq, 0.5 mmol) in a suitable solvent like DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (1.0 eq, 0.5 mmol) in ethanol (0.5 mL).[1]

  • Degas the reaction mixture (e.g., by bubbling argon or nitrogen through it for 5-10 minutes).

  • Add the Lewis acid catalyst, for example, Zirconium(IV) chloride (ZrCl4, 0.3 eq, 0.15 mmol).[1]

  • Heat the reaction mixture with vigorous stirring to 95 °C for 16 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Perform a liquid-liquid extraction. Add chloroform (or another suitable organic solvent) and water. Separate the layers.

  • Wash the aqueous phase twice more with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure product.

Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction- Impure starting materials- Suboptimal catalyst or solvent- Monitor reaction by TLC to ensure completion.[12]- Recrystallize or purify starting materials.- Screen different catalysts (e.g., Lewis acids like ZrCl4, Brønsted acids like p-TsOH, or bases like piperidine).[12]- Perform a solvent screen (e.g., EtOH, DMF, AcOH, or solvent-free conditions).[12]
Formation of Regioisomers - Use of an unsymmetrical 1,3-dicarbonyl or α,β-unsaturated ketone.- If possible, choose a symmetrical reagent.- Exploit electronic differences between the two electrophilic sites (e.g., using a trifluoromethyl ketone).[7]- Carefully separate isomers using column chromatography, optimizing the eluent system for maximum resolution.[12]
Difficult Purification - Formation of polar byproducts- Tarry reaction mixture- An acidic or basic wash during work-up can remove corresponding impurities.- Consider changing the solvent or lowering the reaction temperature to minimize degradation.- For MCRs, filtering the crude product is often sufficient; avoid chromatography if possible to minimize loss.

Conclusion

The synthesis of the pyrazolo[3,4-b]pyridine scaffold is achievable through several robust and versatile strategies. The classical condensation with 1,3-dicarbonyls remains a reliable method for specific substitution patterns. For rapid diversification and improved efficiency, modern multi-component reactions, particularly under microwave irradiation, offer a superior approach in terms of speed, yield, and environmental impact. The choice of synthetic route should be guided by the desired substitution pattern, available starting materials, and the required scale of the synthesis. Careful consideration of reaction mechanisms and optimization of conditions are paramount to achieving high yields and purity, facilitating the development of novel therapeutics based on this important heterocyclic core.

References

  • Kumar, R. S., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect. Available at: [Link][6]

  • Gouda, M. A., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry. Available at: [Link][10]

  • Caballero, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link][4]

  • Caballero, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health. Available at: [Link][7]

  • Unknown Author. (n.d.). Microwave assisted synthesis and reactions of novel pyrazolo [3,4-b]pyridine derivatives. Der Pharma Chemica. Available at: [Link][13]

  • Unknown Author. (2023). Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. The Journal of Organic Chemistry. Available at: [Link][14]

  • Zhang, X., et al. (2009). Controllable Synthesis of Pyrazolo[3,4-b]pyridines or Substituted Malononitrile Derivatives through Multi-Component Reactions in Ionic Liquid. Australian Journal of Chemistry. Available at: [Link][11]

  • Unknown Author. (2023). Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. The Journal of Organic Chemistry. Available at: [Link][9]

  • Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. Available at: [Link][15]

  • Tsoleridis, C. A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules. Available at: [Link][1]

  • Kumar, R. S., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ResearchGate. Available at: [Link][16]

  • Bharate, S. B., et al. (2008). Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-alpha and IL-6 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link][2]

  • Unknown Author. (2006). A Facile Synthesis of Pyrazolo[3,4-b]pyridines. Synthetic Communications. Available at: [Link][17]

  • Unknown Author. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry. Available at: [Link][18]

  • Rezanejad, S., et al. (n.d.). Facile, novel and efficient synthesis of new pyrazolo[3,4-b]pyridine products from condensation of pyrazole-5-amine derivatives and activated carbonyl groups. RSC Publishing. Available at: [Link][8]

  • Unknown Author. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. Available at: [Link][19]

  • Unknown Author. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. SynArchive. Available at: [Link][20]

  • Unknown Author. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. Available at: [Link][21]

  • Unknown Author. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis of some pyrazolo[3,4-b]pyridines. ResearchGate. Available at: [Link][22]

  • Unknown Author. (n.d.). Bohlmann–Rahtz pyridine synthesis. Wikipedia. Available at: [Link][23]

  • Unknown Author. (2004). Condensation of 2‐Pyrone with 3‐Aminopyrazolone. A Novel Synthesis of Pyrazolo[3,4‐b]pyridines. ResearchGate. Available at: [Link][24]

  • Unknown Author. (n.d.). (PDF) Bohlmann-Rahtz Pyridine Synthesis. Academia.edu. Available at: [Link][25]

  • Unknown Author. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Available at: [Link][26]

  • Unknown Author. (n.d.). Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Organic Chemistry Frontiers. Available at: [Link][27]

  • Unknown Author. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link][5]

  • Unknown Author. (2025). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][3]

Sources

Application

Application Note: Synthesis and Utilization of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile for the Efficient Production of Vericiguat

Abstract This comprehensive guide provides a detailed technical overview and robust protocols for the synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a pivotal intermediate in the manufacturing of Verici...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed technical overview and robust protocols for the synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a pivotal intermediate in the manufacturing of Vericiguat. Vericiguat, a soluble guanylate cyclase (sGC) stimulator, is a critical therapeutic agent for reducing the risk of cardiovascular death and heart failure hospitalization.[1][2] The efficiency and scalability of Vericiguat synthesis are heavily reliant on the successful and high-yield production of its key building blocks. This document outlines a novel and practical synthetic route, contrasting it with previous methods and providing step-by-step protocols for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Vericiguat and its Synthetic Intermediates

Vericiguat (marketed as Verquvo®) represents a significant advancement in the treatment of chronic heart failure.[3] Its mechanism of action involves the direct stimulation of soluble guanylate cyclase (sGC), an essential enzyme in the nitric oxide (NO) signaling pathway.[4][5] This stimulation enhances the production of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation, vasodilation, and a reduction in cardiac workload.[2][4]

The chemical structure of Vericiguat is methyl {4,6-diamino-2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate.[4][6] Its synthesis is a multi-step process, with the formation of the core pyrazolo[3,4-b]pyridine ring system being a crucial phase. 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile and its N-benzylated derivative, 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, are key intermediates that significantly influence the overall yield and purity of the final active pharmaceutical ingredient (API).[1][7][8]

Early synthetic routes to Vericiguat presented challenges for industrial-scale production, including safety risks associated with diazotization reactions and poor atom economy.[1][9] This application note focuses on a more recent, optimized, and practical synthetic pathway that addresses these limitations.

Vericiguat's Mechanism of Action: A Visualized Pathway

Vericiguat's therapeutic effect is rooted in its ability to modulate the NO-sGC-cGMP pathway, which is often impaired in patients with heart failure.[4]

vericiguat_moa cluster_pathway NO-sGC-cGMP Pathway NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Binds & Activates sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes Conversion GTP GTP GTP->sGC_active Relaxation Smooth Muscle Relaxation & Vasodilation cGMP->Relaxation Leads to Vericiguat Vericiguat Vericiguat->sGC_inactive Directly Stimulates Vericiguat->sGC_active Synergizes with NO

Caption: Mechanism of Action of Vericiguat.

Synthetic Pathway Overview: A Modern Approach

This section details a five-step synthesis of the key intermediate, 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, starting from the commercially available 2-chloro-5-fluoronicotinic acid.[1] This route offers significant advantages in terms of safety, yield, and scalability.

vericiguat_synthesis Start 2-Chloro-5-fluoronicotinic acid Step1 Hydrazinolysis & Intramolecular Substitution Start->Step1 Intermediate1 5-Fluoro-1H-pyrazolo[3,4-b] pyridin-3-ol Step1->Intermediate1 Step2 N-1 Benzylation Intermediate1->Step2 Intermediate2 5-Fluoro-1-(2-fluorobenzyl)-1H- pyrazolo[3,4-b]pyridin-3-ol Step2->Intermediate2 Step3 Bromination Intermediate2->Step3 Intermediate3 5-Fluoro-1-(2-fluorobenzyl)-3-bromo -1H-pyrazolo[3,4-b]pyridine Step3->Intermediate3 Step4 Pd-catalyzed Cyanation Intermediate3->Step4 Final_Intermediate 5-Fluoro-1-(2-fluorobenzyl)-1H- pyrazolo[3,4-b]pyridine-3-carbonitrile Step4->Final_Intermediate Step5 Further Conversion Final_Intermediate->Step5 Vericiguat Vericiguat Step5->Vericiguat

Sources

Method

Application Note: Advanced Protocols for the Palladium-Catalyzed Cyanation of Pyrazolopyridines

Executive Summary & Mechanistic Rationale The pyrazolopyridine scaffold is a highly privileged pharmacophore in modern drug discovery, serving as the core structure for numerous kinase inhibitors and cardiovascular drugs...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyrazolopyridine scaffold is a highly privileged pharmacophore in modern drug discovery, serving as the core structure for numerous kinase inhibitors and cardiovascular drugs (e.g., Vericiguat). The introduction of a nitrile (–CN) group onto this heterocyclic core is a critical synthetic node. Historically, cyanations relied on the Sandmeyer or Rosenmund-von Braun reactions, which require superstoichiometric amounts of toxic copper(I) cyanide and extreme temperatures (>150 °C), often leading to substrate decomposition.

Palladium-catalyzed cross-coupling offers a milder, highly functional-group-tolerant alternative. However, early Pd-catalyzed cyanations were notoriously irreproducible. The causality lies in catalyst poisoning: free cyanide ions ( CN− ) are strong σ -donors and π -acceptors that tightly coordinate to both Pd(0) and Pd(II) intermediates. This forms catalytically dead palladate complexes (e.g., [Pd(CN)4​]2− ), completely arresting the catalytic cycle.

To circumvent this, modern protocols utilize a "controlled release" strategy [1]. By employing low-solubility cyanide sources like Zn(CN)2​ or non-toxic alternatives like K4​[Fe(CN)6​] in aqueous-organic solvent mixtures, the steady-state concentration of free CN− is kept exceptionally low. When paired with bulky, electron-rich biarylphosphine ligands (e.g., tBuXPhos or XPhos) and Generation 3 (G3) Buchwald precatalysts, the transmetalation and reductive elimination steps are accelerated, pushing the catalytic cycle forward before poisoning can occur [2].

Mechanism Pd0 Pd(0)L Active Catalyst PdII_X Ar-Pd(II)(X)L Oxidative Addition Pd0->PdII_X + Ar-X (Pyrazolopyridine) PdII_CN Ar-Pd(II)(CN)L Transmetalation PdII_X->PdII_CN + Zn(CN)2 (Controlled Release) PdII_CN->Pd0 Reductive Elimination (- Ar-CN)

Figure 1: Catalytic cycle of Pd-catalyzed cyanation avoiding catalyst poisoning.

Reaction Optimization & Quantitative Data

The choice of cyanide source, ligand, and solvent dictates the success of the cyanation on electron-deficient heterocycles like pyrazolopyridines. Table 1 summarizes the quantitative performance of various catalytic systems. The aqueous biphasic systems drastically outperform traditional anhydrous conditions.

Table 1: Optimization of Pyrazolopyridine Cyanation Conditions

Cyanide SourceCatalyst / Ligand SystemSolvent SystemTemp (°C)Time (h)Yield (%)
CuCN (Stoichiometric)None (Rosenmund-von Braun)DMF15024< 40% (Decomp.)
KCN (2.0 equiv) Pd(OAc)2​ / dppf (5 mol%)Toluene (Anhydrous)1101815% (Poisoned)
K4​[Fe(CN)6​] (0.5 equiv)XPhos Pd G2 (2 mol%)1,4-Dioxane / H2​O (1:1)1001.592%
Zn(CN)2​ (0.6 equiv)tBuXPhos Pd G3 (2 mol%)THF / H2​O (5:1)402.095%

Data synthesized from benchmark studies on heteroaryl halides[1, 2, 3].

Experimental Protocols

The following methodologies provide self-validating workflows for the cyanation of pyrazolopyridine halides. Protocol A is prioritized for thermally sensitive substrates, while Protocol B is ideal for scale-up due to the non-toxic nature of the cyanide source.

Protocol A: Mild Aqueous Cyanation using Zn(CN)2​

This protocol leverages Zn(CN)2​ in a THF/Water mixture. Causality of Solvent Choice: Water slowly dissolves the Zn(CN)2​ , acting as a mild base to activate the G3 precatalyst, while THF solubilizes the pyrazolopyridine substrate.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried reaction vial with the pyrazolopyridine bromide (1.0 mmol), Zn(CN)2​ (0.6 mmol, 0.6 equiv), and tBuXPhos Pd G3 (0.02 mmol, 2 mol%).

  • Solvent Addition: Seal the vial with a PTFE-lined septum. Outside the glovebox, inject 5.0 mL of rigorously degassed THF, followed by 1.0 mL of degassed deionized water.

  • Incubation: Stir the biphasic mixture vigorously at 40 °C for 2 hours.

  • Quenching (Safety Critical): Cool the reaction to room temperature. Carefully open the vial in a well-ventilated fume hood and add 5.0 mL of a 10% aqueous NaOCl (bleach) solution. Stir for 30 minutes to oxidize any residual cyanide to benign cyanate ( OCN− ).

  • Extraction: Dilute the mixture with Ethyl Acetate (15 mL). Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validation & Analytical Checkpoints:

  • Pre-reaction: The initial mixture should transition from a pale yellow suspension to a homogeneous golden solution upon warming, indicating successful Pd(0) generation.

  • In-Process Control (IPC): Monitor via LC-MS. Validation is confirmed by the disappearance of the distinct isotopic halide pattern (e.g., 1:1 ratio for 79Br / 81Br ) and the emergence of the [M+H]+ peak corresponding to the nitrile (a net mass shift of -53 Da from the bromide).

  • Waste Validation: Test the aqueous layer with commercial Cyano-test strips. The strip must read <1 ppm before the aqueous waste is cleared for standard disposal.

Protocol B: Non-Toxic Cyanation using K4​[Fe(CN)6​]

For researchers seeking to avoid Zn(CN)2​ entirely, potassium hexacyanoferrate(II) acts as a benign cyanide donor. Causality of Temperature: K4​[Fe(CN)6​] is highly stable; thus, a temperature of 100 °C is required to facilitate the thermal release of CN− to the palladium center [1].

Step-by-Step Methodology:

  • Preparation: Charge a reaction flask with the pyrazolopyridine chloride or bromide (1.0 mmol), K4​[Fe(CN)6​]⋅3H2​O (0.5 mmol, 0.5 equiv), XPhos Pd G2 (0.02 mmol, 2 mol%), and Potassium Acetate ( KOAc , 0.2 mmol, 20 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (1:1 v/v, 4.0 mL total).

  • Incubation: Heat the sealed reaction mixture to 100 °C for 1.5 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove iron salts.

  • Isolation: Concentrate the filtrate and purify via recrystallization or chromatography.

Workflow Step1 1. Reagent Setup Add Ar-X, Pd G3, Zn(CN)2 Step2 2. Solvent Addition Add Degassed THF/H2O (5:1) Step1->Step2 Step3 3. Reaction Incubation Stir at 40°C, Monitor via LC-MS Step2->Step3 Step4 4. Cyanide Quenching Treat with aq. NaOCl (Bleach) Step3->Step4 Step5 5. Isolation Extraction & Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for safe and efficient cyanation.

References

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition.[Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters.[Link]

  • Horbaczewskyj, C. S., & Fairlamb, I. J. S. (2022). Pd-Catalyzed Cyanation of a Bromoaryl Carboxylate En Route to Etrumadenant: Robust Process with Low Catalyst Loading Enabled by Preactivation. Organic Process Research & Development.[Link]

Application

The Privileged Scaffold: 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile in Modern Medicinal Chemistry

Introduction: The Rise of a Privileged Heterocycle In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Privileged Heterocycle

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with multiple biological targets, offering a versatile starting point for medicinal chemists. The 1H-pyrazolo[3,4-b]pyridine core is a prominent member of this class, demonstrating a remarkable capacity for modification and a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1] This application note focuses on a particularly valuable derivative, 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile , a key building block whose unique electronic properties and synthetic accessibility have positioned it at the forefront of innovative drug design, particularly in the realms of kinase inhibition and cardiovascular medicine.

The strategic placement of a fluorine atom at the 5-position and a nitrile group at the 3-position of the pyrazolopyridine ring system imparts crucial characteristics. The fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group serves as a versatile chemical handle for further elaboration and can participate in critical hydrogen bonding interactions with target proteins.[2] This guide will provide an in-depth exploration of the synthesis and application of this potent intermediate, offering detailed protocols and mechanistic insights for researchers and drug development professionals.

Synthetic Pathways to a Key Intermediate

The efficient and scalable synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is paramount to its widespread use. Several synthetic routes have been developed, with a common strategy involving the cyclization of a substituted pyridine precursor. The following protocol outlines a robust and well-documented method.

Experimental Protocol: Synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol

This protocol describes the initial formation of the core pyrazolopyridine ring system, which is a precursor to the title compound.

Causality Behind Experimental Choices:

  • Starting Material: 2-chloro-5-fluoronicotinic acid is a commercially available and relatively inexpensive starting material.

  • One-Pot Reaction: The hydrazinolysis and intramolecular substitution are performed in a single step to improve efficiency and yield.[3][4]

  • Solvent and Base: A suitable high-boiling point solvent and a non-nucleophilic base are used to facilitate the reaction and minimize side products.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-5-fluoronicotinic acid (1 equivalent) in a suitable solvent (e.g., n-butanol).

  • Addition of Hydrazine: Add hydrazine hydrate (excess, typically 3-5 equivalents) to the suspension at room temperature.

  • Reflux: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The product, 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol, will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities, and dry under vacuum to yield the desired product.

Workflow for the Synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

The conversion of the pyrazolopyridin-3-ol to the final carbonitrile intermediate often involves a multi-step sequence, as direct cyanation can be challenging. A common approach involves N-alkylation, conversion of the hydroxyl group to a better leaving group (e.g., a bromide), and subsequent cyanation.

G A 2-Chloro-5-fluoronicotinic Acid B 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol A->B Hydrazine Hydrate, Reflux C N-Alkylated Pyrazolopyridin-3-ol B->C Alkyl Halide, Base D 3-Bromo-N-alkylated Pyrazolopyridine C->D Brominating Agent (e.g., POBr3) E 5-Fluoro-N-alkyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile D->E Cyanide Source (e.g., K4[Fe(CN)6]), Pd Catalyst G cluster_0 Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Binds & Activates sGC_active sGC (Active) GTP GTP sGC_active->GTP cGMP cGMP GTP->cGMP Catalyzes Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation (Muscle Relaxation) PKG->Relaxation Phosphorylates proteins leading to Vericiguat Vericiguat Vericiguat->sGC_inactive Sensitizes to NO & Directly Stimulates

Caption: Vericiguat's role in the NO-sGC-cGMP signaling pathway.

Vericiguat enhances the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway. It works through a dual mechanism: it sensitizes sGC to endogenous NO and directly stimulates sGC independently of NO. This leads to increased cGMP levels, resulting in vasodilation and improved cardiac function.

Experimental Protocol: Final Steps in Vericiguat Synthesis

The following protocol outlines the conversion of the pyrazolopyridine carbonitrile intermediate to Vericiguat. Note: This is a simplified representation of a multi-step process and should be adapted from detailed literature procedures.

Step-by-Step Methodology:

  • Amidine Formation: The nitrile group of 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is converted to a carboximidamide hydrochloride.

  • Pyrimidine Ring Formation: The carboximidamide is then reacted with a suitable malononitrile derivative to construct the pyrimidine ring system. [5]3. Final Functionalization: Subsequent steps involve the introduction of the amino groups and the final carbamate moiety to yield Vericiguat. [5]

Application in Kinase Inhibition: Targeting the JAK-STAT Pathway

The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors, particularly those targeting the Janus kinase (JAK) family. [2]Dysregulation of the JAK-STAT signaling pathway is implicated in numerous autoimmune diseases and cancers, making JAKs attractive therapeutic targets. [1][6][7]

Mechanism of Action: JAK-STAT Signaling

The JAK-STAT pathway is a primary route for cytokine signaling. [1][7][8]Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. [8]

G cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT_inactive STAT (Inactive) STAT_active p-STAT (Active Dimer) STAT_inactive->STAT_active Phosphorylation by JAK DNA DNA STAT_active->DNA Gene Gene Transcription DNA->Gene Cytokine Cytokine Cytokine->Receptor Binds JAK_Inhibitor Pyrazolopyridine JAK Inhibitor JAK_Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT pathway by a pyrazolopyridine-based inhibitor.

Pyrazolopyridine-based inhibitors are typically ATP-competitive, binding to the ATP-binding site of the JAK kinase domain and preventing the phosphorylation of STATs, thereby blocking the downstream signaling cascade. [9]

Structure-Activity Relationship (SAR) and Data

The versatility of the 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile scaffold allows for systematic modification to optimize potency and selectivity against different JAK isoforms.

Table 1: Representative Pyrazolopyridone-Based JAK Inhibitors and their Biological Activity

Compound IDR Group ModificationJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Cellular Assay (STAT) IC50 (nM)Reference
1 Phenyl16,000-->25,000[10]
6 4-Fluorophenyl2604,2001,8002,700[10]
40 (R)-1-Phenylethyl11210070[10][11]

Data synthesized from published literature. IC50 values are indicative and may vary based on assay conditions.

Key SAR Insights:

  • N-H of Pyrazole: The N-H of the pyrazole ring is crucial for hydrogen bonding with the hinge region of the kinase, and its methylation abolishes activity. [10]* Substituents on the Pyridine Ring: The fluorine at the 5-position often contributes to improved metabolic stability and potency.

  • 3-Position Substituent: The nitrile group can be a key interaction point, or it can be further elaborated into other functional groups to fine-tune binding.

  • N-1 Alkylation: Modification at the N-1 position with various alkyl or aryl groups allows for exploration of the solvent-exposed region and can significantly impact selectivity and potency. [12]

Conclusion and Future Perspectives

5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic tractability and the crucial physicochemical properties imparted by its fluoro and cyano substituents make it an invaluable building block for the development of targeted therapies. Its successful application in the synthesis of the cardiovascular drug Vericiguat and its central role in the design of potent and selective JAK inhibitors underscore its broad therapeutic potential. As our understanding of disease biology deepens, the strategic deployment of such versatile and potent molecular frameworks will continue to be a driving force in the discovery of next-generation medicines.

References

  • A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat. Organic Process Research & Development. [Link]

  • The role of JAK/STAT signaling pathway and its inhibitors in diseases. International Journal of Molecular Sciences. [Link]

  • Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. Journal of Medicinal Chemistry. [Link]

  • A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat. ACS Publications. [Link]

  • JAK-STAT signaling pathway. Wikipedia. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals. [Link]

  • Basic Mechanisms of JAK Inhibition. Rheumatic and Musculoskeletal Diseases. [Link]

  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. International Journal of Molecular Sciences. [Link]

  • A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat. Figshare. [Link]

  • Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry. [Link]

  • Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. Scientific Reports. [Link]

  • Document: Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. (CHEMBL4610114). ChEMBL. [Link]

  • 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile. Pharmaffiliates. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • Method for the production of 5-fluoro-1h-pyrazolo[3,4-b]pyridine-3-carbonitrile.
  • Process for the preparation of 5-fluoro-1H-pyrazolo [3,4-b] pyridine-3-carbonitrile.
  • An improved process for the preparation of methyl{4,6-diamino-2-[5-fluoro-1-(2-fluoro benzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyr. Technical Disclosure Commons. [Link]

  • Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Pyrazolo[3,4-b]pyridines

Welcome to the Technical Support Center for Pyrazolo[3,4-b]pyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazolo[3,4-b]pyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot the formation of side products during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we provide not only protocols but also the underlying mechanistic reasoning to empower you to make informed decisions in your research.

Introduction: The Challenge of Purity in Pyrazolo[3,4-b]pyridine Synthesis

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] However, its synthesis can be fraught with challenges, leading to the formation of various side products that can complicate purification and compromise the yield and purity of the final compound. This guide provides a structured approach to identifying, understanding, and mitigating the formation of these impurities.

Part 1: Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer format to directly address the most common issues encountered during the synthesis of pyrazolo[3,4-b]pyridines.

FAQ 1: Low or No Product Yield

Question: I am attempting a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative and I'm observing very low yield, or in some cases, no desired product at all. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in multicomponent reactions for pyrazolo[3,4-b]pyridine synthesis are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is crucial for success.[3]

Troubleshooting Steps:

  • Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is paramount. Contaminants can inhibit the catalyst or participate in competing side reactions.

    • Recommendation: Always ensure the high purity of your starting materials. If in doubt, recrystallize or purify the aminopyrazole and other key reagents before use.[3]

  • Catalyst Selection and Loading: The choice of catalyst and its concentration can dramatically influence the reaction's outcome. While common catalysts include acetic acid, more specialized catalysts can offer improved performance.

    • Recommendation: A catalyst screen is highly recommended. Consider both Brønsted acids (e.g., acetic acid, HCl) and Lewis acids (e.g., ZrCl4, ZnCl2).[1][3] For instance, in certain syntheses, an amorphous carbon-supported sulfonic acid (AC-SO3H) has been demonstrated to be highly effective at a specific loading.[4]

  • Solvent Effects: The solvent not only dictates the solubility of your reactants but also influences the reaction kinetics.

    • Recommendation: Perform a solvent screen. Ethanol is a commonly used solvent, but for some reactions, solvent-free conditions at elevated temperatures have resulted in higher yields.[3]

  • Reaction Temperature and Time: Inadequate temperature or reaction duration can lead to incomplete conversion or degradation of the product.

    • Recommendation: Optimize the reaction temperature. Some syntheses proceed efficiently at room temperature, while others necessitate heating.[3] It is critical to monitor the reaction's progress using Thin Layer Chromatography (TLC) to ascertain the optimal reaction time.[3]

  • Reaction Monitoring: Failing to monitor the reaction can result in premature or delayed quenching of the reaction.

    • Recommendation: Utilize TLC to track the consumption of starting materials and the formation of the desired product. A common visualization method for these aromatic compounds is UV light (254 nm). Staining with iodine vapor can also be an effective visualization technique.[3]

FAQ 2: Formation of Regioisomers

Question: My synthesis is producing a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity of the reaction?

Answer: The formation of regioisomers is a well-documented challenge in the synthesis of pyrazolo[3,4-b]pyridines, particularly when employing unsymmetrical starting materials like 1,3-dicarbonyl compounds.[5][6]

Understanding the Mechanism:

The regioselectivity is determined by the relative electrophilicity of the two carbonyl groups in the 1,3-dicarbonyl compound. The initial attack of the aminopyrazole will preferentially occur at the more electrophilic carbonyl carbon.[5][6]

Strategies for Controlling Regioselectivity:

  • Exploiting Electronic Effects: You can strategically choose your starting materials to direct the cyclization. For example, using 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the highly electron-withdrawing trifluoromethyl group is significantly more electrophilic, leading to a single, predictable regioisomer.[5][6]

  • Reaction Conditions: The choice of catalyst and solvent can also influence the regiochemical outcome. It is advisable to consult the literature for specific examples that are analogous to your target molecule.[3]

  • Separation of Regioisomers: If the formation of regioisomers cannot be completely suppressed, efficient separation is key.

    • Recommendation: Flash column chromatography is the most common method for separating regioisomers. A careful selection of the eluent system, often a gradient of hexane and ethyl acetate, is critical for achieving good separation.[3]

Workflow for Troubleshooting Regioisomer Formation

start Mixture of Regioisomers Observed step1 Analyze Electronic Effects of Substituents start->step1 step2 Modify Starting Materials to Enhance Electrophilicity Difference step1->step2 If feasible step3 Screen Reaction Conditions (Catalyst, Solvent, Temperature) step1->step3 If starting materials are fixed step2->step3 step4 Optimize Chromatographic Separation step3->step4 If regioisomers still form end Pure Regioisomer Obtained step4->end

Caption: Troubleshooting workflow for addressing regioisomer formation.

Part 2: Common Side Products and Their Mechanistic Origins

A deeper understanding of potential side products requires an examination of the specific synthetic routes.

Route 1: From Aminopyrazoles and 1,3-Dicarbonyl Compounds

This is a widely used and versatile method for constructing the pyrazolo[3,4-b]pyridine core.

Plausible Side Products:

  • Incomplete Cyclization Products: Dehydration to form the final aromatic ring may be incomplete, leading to hydroxylated intermediates.

  • Side reactions of the dicarbonyl compound: Self-condensation of the 1,3-dicarbonyl compound can occur under certain conditions.

Mechanistic Considerations:

The reaction proceeds through an initial condensation of the aminopyrazole with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration.

Route 2: From Aminopyrazoles and α,β-Unsaturated Ketones (Michael Acceptors)

This approach offers an alternative route to the pyrazolo[3,4-b]pyridine scaffold.[5][6]

Plausible Side Products:

  • Michael Adduct: The initial Michael addition product may be isolated if the subsequent cyclization and oxidation do not proceed to completion.

  • Over-reduction or Disproportionation Products: The final step often involves a spontaneous oxidation to form the aromatic pyridine ring. In some cases, a disproportionation of an intermediate can lead to a mixture of the desired oxidized product and a reduced dihydropyrazolopyridine derivative.[6]

Mechanistic Pathway:

start Aminopyrazole + α,β-Unsaturated Ketone step1 Michael Addition start->step1 step2 Intramolecular Cyclization step1->step2 step3 Dehydration step2->step3 step4 Spontaneous Oxidation step3->step4 end Pyrazolo[3,4-b]pyridine step4->end

Caption: General mechanism for the synthesis from α,β-unsaturated ketones.

Route 3: The Gould-Jacobs Reaction

This classic reaction provides access to 4-hydroxypyrazolo[3,4-b]pyridines, which can be further functionalized.[5][6]

Plausible Side Products:

  • Incompletely Cyclized Intermediates: The thermal cyclization step may not go to completion, leading to the isolation of the intermediate enamine.

  • Decarboxylation Products: If the reaction conditions are too harsh, decarboxylation of the initial product can occur.

Experimental Protocol: General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones [1]

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl4 (0.15 mmol).

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • After completion of the reaction (monitored by TLC), concentrate the mixture in vacuo.

  • Add CHCl3 and water.

  • Separate the two phases and wash the aqueous phase with CHCl3 twice.

  • Combine the organic phases, dry over anhydrous Na2SO4, and concentrate to give the crude product for further purification.

Part 3: Characterization of Side Products

The unambiguous identification of side products is essential for optimizing your reaction conditions.

Technique Application in Side Product Analysis
TLC Initial assessment of reaction progress and purity. The presence of multiple spots indicates a mixture of products.
LC-MS Provides molecular weight information for each component in the reaction mixture, aiding in the identification of potential side products.
NMR (1H, 13C, COSY) Crucial for the structural elucidation of both the desired product and any isolated side products.[1]
HRMS Provides the exact mass of the components, allowing for the determination of their elemental composition.

References

  • BenchChem Technical Support. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem.
  • García-García, A., et al. (2022).
  • Georgiou, M., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega.
  • Georgiou, M., et al. (2026). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PubMed.
  • Koumentaki, A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2026). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica.
  • Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Publishing.
  • ResearchGate. (2026). Optimization of Pyrazolo[3,4- b ]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics | Request PDF.
  • García-García, A., et al. (2022).

Sources

Optimization

Troubleshooting low yield in pyrazolopyridine cyclization

Welcome to the Technical Support Center for Pyrazolopyridine Cyclization . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals diagnose and reso...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazolopyridine Cyclization . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals diagnose and resolve low-yield bottlenecks in the synthesis of pyrazolopyridine scaffolds.

This guide bypasses generic advice to focus on the causality of reaction failures, providing field-proven, self-validating protocols to ensure high-fidelity cyclization.

Part 1: Diagnostic Workflow for Cyclization Failures

Before adjusting equivalents or temperatures, it is critical to identify the mechanistic bottleneck of your cyclization. Use the diagnostic workflow below to map your LC-MS/NMR observations to the correct troubleshooting strategy.

TroubleshootingWorkflow Start Low Cyclization Yield? Analyze Analyze Intermediate via LC-MS Start->Analyze Isomers Regioisomers Present Analyze->Isomers Stalled Stalled Enamine Analyze->Stalled Degradation Tars / Side Reactions Analyze->Degradation Solvent Optimize Catalyst/Solvent (e.g., Ag/TfOH) Isomers->Solvent Fix Regioselectivity LeavingGroup Activate Leaving Group (e.g., TFAA, MSH) Stalled->LeavingGroup Drive Dehydration Radical Use RPCC / Photocatalysis Degradation->Radical Control Radicals

Diagnostic workflow for resolving low yields in pyrazolopyridine cyclization.

Part 2: Troubleshooting Guides & FAQs

Q1: My condensation of 5-aminopyrazole with an alkynyl aldehyde yields a complex mixture of regioisomers, drastically reducing the yield of the desired pyrazolo[3,4-b]pyridine. How can I control this? Causality: 5-Aminopyrazoles are ambident nucleophiles. The exocyclic primary amine and the endocyclic pyrazole nitrogen compete to attack the electrophilic alkyne/aldehyde. Without a directing catalyst, both 6-endo-dig and alternative cyclization pathways occur simultaneously, leading to isomeric mixtures and poor overall yield. Solution: Implement a switchable C≡C bond activation approach. Using a dual-catalyst system of Silver Trifluoroacetate (Ag(CF3CO2)) and Trifluoromethanesulfonic acid (TfOH) specifically activates the alkyne for a highly regioselective cascade 6-endo-dig cyclization, funneling the reaction exclusively toward the C6-substituted pyrazolo[3,4-b]pyridine[1].

Q2: I am synthesizing pyrazolo[1,5-a]pyridines from 2-pyridyl acetates and DMF-DMA. The reaction stalls at the enamine intermediate, and cyclization fails. What is the bottleneck? Causality: The conversion of the enamine intermediate requires a highly reactive nitrogen source to initiate intramolecular cyclization. Standard hydroxylamine often fails because the resulting intermediate lacks a sufficient leaving group to drive the final dehydration and aromatization step. Solution: You must activate the leaving group. Treating the enamine with O-(mesitylsulfonyl)hydroxylamine (MSH) provides an excellent leaving group (mesitylsulfonate), driving the cyclization rapidly. Alternatively, if MSH is unavailable, use a two-step protocol: initial treatment with hydroxylamine followed immediately by trifluoroacetic anhydride (TFAA) to force the dehydration[2].

Q3: When attempting to synthesize CF3-substituted pyrazolo[1,5-a]pyridines using diazo compounds, my yields are extremely low (<20%) due to the formation of unidentifiable tars. How do I prevent this degradation? Causality: Diazoalkanes acting as radical acceptors generate highly reactive, newly formed carbon-based radicals upon initial addition. If these radicals are not immediately quenched or oxidized, they undergo uncontrolled intermolecular side reactions (polymerization/tars) rather than the desired intramolecular cyclization[3]. Solution: Transition to a Photodriven Radical-Polar Crossover Cyclization (RPCC) strategy. By using a visible-light photocatalyst like fac-Ir(ppy)3, the newly generated carbon radical undergoes rapid single-electron oxidation to a cation, which then smoothly participates in an intramolecular nucleophilic attack to close the ring, boosting yields significantly[3].

Q4: I am using 3-acylpyridine N-oxide tosylhydrazones to form pyrazolo[3,4-b]pyridines, but I am getting a mixture of[3,4-b] and [4,3-c] isomers. How can I improve the regioselectivity? Causality: The cyclization of these tosylhydrazones involves the attack of the hydrazone NH onto the pyridine ring. Because nitrogen is a "hard" nucleophile, it attacks via a charge-controlled (polar) mechanism. The regioselectivity depends heavily on the electrophilicity of the specific pyridine positions, which is modulated by the solvent and the electrophilic additive used to activate the N-oxide[4]. Solution: Vary your electrophile/solvent combination. Using p-toluenesulfonic anhydride (Ts2O) with triethylamine in dichloromethane at room temperature provides moderate to good regiocontrol, favoring the [3,4-b] isomer by directing the attack to the 2-position of the pyridine ring[4].

Part 3: Quantitative Yield Optimization Data

To benchmark your reactions, compare your current conditions against these field-optimized parameters.

Target ScaffoldPrecursorsCatalyst / Reagent SystemKey Reaction ConditionsOptimized YieldRef
Pyrazolo[3,4-b]pyridine 5-Aminopyrazole + Alkynyl AldehydeAg(CF3CO2) (10 mol%), TfOH (30 mol%)DMAc, 100 °C, 2 h74–84%[1]
Pyrazolo[1,5-a]pyridine 2-Pyridyl acetate + DMF-DMAO-(mesitylsulfonyl)hydroxylamine (MSH)CH2Cl2, 0 °C to RT, 1 h87%[2]
CF3-Pyrazolo[1,5-a]pyridine Diazoester + Iodopentafluoroethanefac-Ir(ppy)3 (Photocatalyst)Blue LED, RT, Inert Atm.65–70%[3]
Pyrazolo[3,4-b]pyridine 3-Acylpyridine N-oxide tosylhydrazoneTs2O, TriethylamineCH2Cl2, Room Temp, 12 h~65%[4]

Part 4: Validated Experimental Protocols

Protocol A: Regioselective Synthesis of Pyrazolo[3,4-b]pyridines via C≡C Bond Activation[1]

This protocol is self-validating: successful activation of the alkyne will result in a distinct color change, and the final product will exhibit strong UV fluorescence at 254 nm.

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add 5-aminopyrazole (0.2 mmol) and the target alkynyl aldehyde (0.2 mmol).

  • Catalyst Addition: Add Ag(CF3CO2) (10 mol%) and TfOH (30 mol%) sequentially. Note: The order of addition is critical to prevent premature degradation of the aldehyde.

  • Solvent & Heating: Dissolve the mixture in anhydrous N,N-Dimethylacetamide (DMAc, 1.5 mL). Seal the vial and heat to 100 °C in an oil bath for exactly 2 hours.

  • Monitoring: Validate the consumption of starting materials via TLC (Ethyl Acetate/Petroleum Ether).

  • Workup: Cool to room temperature, dilute with deionized water (15 mL), and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to isolate the pure C6-substituted pyrazolo[3,4-b]pyridine.

Protocol B: Photodriven RPCC for CF3-Pyrazolo[1,5-a]pyridines[3]

This protocol relies on strict atmospheric control. Oxygen will quench the photocatalytic cycle, resulting in zero yield.

  • Setup: In a Schlenk tube, combine 1-aminopyridinium ylide (0.2 mmol), ethyl diazoacetate (0.4 mmol), and the photocatalyst fac-Ir(ppy)3 (1-2 mol%).

  • Atmospheric Control (Critical): Degas the mixture via three consecutive freeze-pump-thaw cycles and backfill with ultra-pure Argon to strictly exclude oxygen.

  • Halide Addition: Inject iodopentafluoroethane (0.4 mmol) and anhydrous solvent (e.g., DCE or MeCN, 2.0 mL) via a gas-tight syringe.

  • Irradiation: Irradiate the stirred mixture using a Blue LED (450-460 nm) at room temperature for 12-24 hours. Maintain a cooling fan to ensure the ambient temperature does not exceed 25 °C, which prevents thermal degradation of the diazo compound.

  • Isolation: Remove the solvent under reduced pressure and purify the residue by silica gel chromatography to obtain the CF3-functionalized pyrazolo[1,5-a]pyridine.

References

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - MDPI. mdpi.com. 1

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines | Organic Letters - ACS Publications. acs.org. 2

  • Photodriven Radical-Polar Crossover Cyclization Strategy: Synthesis of Pyrazolo[1,5-a]pyridines from Diazo Compounds | Organic Letters - ACS Publications. acs.org. 3

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC. nih.gov. 4

Sources

Troubleshooting

Technical Support Center: Purification of Fluorinated Heterocyclic Compounds

Welcome to the Technical Support Center for Fluorinated Heterocyclic Compounds. As drug development increasingly relies on fluorinated motifs to improve metabolic stability and membrane permeability, downstream purificat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Heterocyclic Compounds. As drug development increasingly relies on fluorinated motifs to improve metabolic stability and membrane permeability, downstream purification faces unique physicochemical hurdles. Fluorine’s high electronegativity, low polarizability, and unique steric profile often render standard chromatographic methods ineffective.

This portal provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help researchers and drug development professionals optimize their purification workflows.

Part 1: Frequently Asked Questions (FAQs) – The Causality of Fluorinated Separations

Q1: Why do my fluorinated heterocycles co-elute with non-fluorinated precursors on standard normal-phase silica? A1: The primary challenge stems from the unique physicochemical properties conferred by fluorine atoms. Fluorine substitution often minimally changes the overall molecular volume but drastically alters the electronic distribution. The high electronegativity of fluorine pulls electron density away from the heterocyclic ring, which can lower the pKa of nearby basic nitrogen atoms (e.g., in pyridines or indoles) [[1]](). Because standard silica gel separates compounds based on polar and hydrogen-bonding interactions, the reduced basicity and altered dipole moment cause unpredictable retention shifts, often leading to co-elution with structurally similar non-fluorinated impurities 1.

Q2: When should I switch from a standard C18 to a Pentafluorophenyl (PFP) column in RP-HPLC? A2: You should switch to a PFP column when separating closely related fluorinated and non-fluorinated analogs. C18 columns rely almost entirely on dispersive (hydrophobic) interactions, which struggle to differentiate the slight lipophilicity differences induced by a single fluorine atom. PFP columns, however, provide orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, and shape selectivity 2. The highly electronegative fluorine atoms on your heterocycle interact favorably with the electron-deficient PFP ring, allowing for baseline resolution of compounds that would otherwise co-elute 2.

Q3: What is Fluorous Solid-Phase Extraction (F-SPE), and when is it necessary? A3: F-SPE utilizes a stationary phase bonded with perfluoroalkyl chains (e.g., perfluorooctylethylsilyl). It separates highly fluorinated compounds (typically those with >6 fluorine atoms or a specific fluorous tag) from non-fluorinated organics based on "fluorous-fluorous" interactions 3. It is essential when synthesizing heavily fluorinated heterocycles, as standard organic impurities will wash straight through the column in fluorophobic solvents, allowing you to elute the pure fluorinated target later with a fluorophilic solvent 4.

Part 2: Decision Matrix & Quantitative Data

To ensure optimal recovery and purity, the purification modality must be matched to the specific fluorination profile of the heterocycle.

PurificationMatrix Start Crude Fluorinated Heterocycle Assess Assess Fluorine Content Start->Assess HighF High F-Content (>6 F atoms) Assess->HighF LowF Low F-Content (1-3 F atoms) Assess->LowF FSPE Fluorous Solid-Phase Extraction (F-SPE) HighF->FSPE Fluorous Affinity Chiral Chiral Center Present? LowF->Chiral SFC Supercritical Fluid Chromatography (SFC) Chiral->SFC Yes HPLC PFP / C18 RP-HPLC Chiral->HPLC No

Caption: Workflow for selecting the optimal purification strategy for fluorinated heterocycles.

Table 1: Quantitative Comparison of Stationary Phases for Fluorinated Heterocycles
Stationary PhasePrimary Interaction MechanismOptimal Target ProfileTypical Solvent SystemRelative Retention of F-Compounds
Standard Silica (NP) Hydrogen bonding, dipole-dipolePolar, non-fluorinatedHexane / EtOAcLow (F-atoms decrease basicity)
C18 (RP-HPLC) Hydrophobic (Dispersive)General organicsH₂O / MeCN (with TFA)Moderate
PFP (RP-HPLC) π−π , Dipole-Dipole, H-bondAromatic fluorinated ringsH₂O / MeOHHigh
Fluorous Silica (F-SPE) Fluorous-Fluorous affinityHighly fluorinated (>6 F)MeOH:H₂O THFVery High
Chiral SFC Steric, H-bond, DipoleChiral fluorinatedCO₂ / MeOHVariable (High Resolution)

Part 3: Troubleshooting Guides

Issue 1: Poor Retention or Peak Tailing in RP-HPLC
  • Observation: The fluorinated heterocycle elutes in the void volume or exhibits severe peak tailing.

  • Causality: The compound is either too polar for the reverse-phase column, or the highly electronegative fluorine has altered the pKa of the basic nitrogen, leading to partial ionization at the current mobile phase pH 1.

  • Solution:

    • Decrease the percentage of the organic solvent in the mobile phase.

    • Switch to a PFP column to leverage dipole-dipole interactions.

    • Adjust the mobile phase pH using 0.1% Trifluoroacetic acid (TFA) or ammonium formate to ensure the compound is in a single ionization state.

Issue 2: Co-elution of Fluorinated Enantiomers
  • Observation: Chiral fluorinated heterocycles co-elute as a single broad peak on standard chiral HPLC.

  • Causality: Fluorine is a strong bioisostere for hydrogen and oxygen, meaning it imparts minimal steric bulk differences between enantiomers, making them difficult to resolve in liquid phases.

  • Solution: Transition to Supercritical Fluid Chromatography (SFC) . Supercritical CO₂ has low viscosity and high diffusivity, allowing for high-efficiency separations and superior resolution of fluorinated chiral centers that standard HPLC cannot achieve [[5]]() 6.

Issue 3: Low Recovery During F-SPE
  • Observation: The target analyte is lost during the sample loading or wash phases.

  • Causality: Incomplete retention occurs if the sample is loaded in a solvent that is too fluorophilic (e.g., pure THF), which disrupts the fluorous-fluorous interactions prematurely 3.

  • Solution: Ensure the sample is loaded in a highly fluorophobic solvent (e.g., 80:20 MeOH/H₂O or minimum DMF).

Part 4: Self-Validating Experimental Protocols

Protocol A: Fluorous Solid-Phase Extraction (F-SPE) Workflow

This protocol isolates highly fluorinated heterocycles from complex organic mixtures. It is designed as a self-validating system: the distinct solvent phases ensure that if the target is not in the final elution, the wash fractions can be immediately analyzed to diagnose the failure point.

FSPE_Mechanism Load 1. Load Sample (Fluorinated + Organic) Wash 2. Fluorophobic Wash (80:20 MeOH/H2O) Load->Wash EluteOrg Organic Impurities Eluted Wash->EluteOrg Weak Affinity EluteF 3. Fluorophilic Wash (100% Acetone/THF) Wash->EluteF Retained on Column Target Pure Fluorinated Heterocycle Eluted EluteF->Target Strong Affinity Disrupted

Caption: Mechanistic workflow of Fluorous Solid-Phase Extraction (F-SPE).

Step-by-Step Methodology:

  • Cartridge Conditioning: Wash the FluoroFlash® SPE cartridge with 3 column volumes (CV) of a fluorophilic solvent (100% Acetone or THF) to clean the stationary phase, followed by 3 CV of a fluorophobic conditioning solvent (80:20 MeOH/H₂O) 3.

  • Sample Loading: Dissolve the crude mixture in the minimum required volume of DMF or 80:20 MeOH/H₂O. Load onto the cartridge. Causality: Loading in a fluorophobic solvent forces the fluorinated heterocycle to partition into the fluorous stationary phase via fluorous-fluorous interactions.

  • Fluorophobic Wash (Validation Step 1): Elute with 3 CV of 80:20 MeOH/H₂O. Collect this fraction.

    • Self-Validation: Spot this fraction on a TLC plate. It should contain only non-fluorinated organic impurities. If the target fluorinated compound is present, the fluorine content of the molecule is too low for F-SPE, and RP-HPLC should be used instead.

  • Fluorophilic Elution (Validation Step 2): Elute the target compound using 3 CV of 100% Acetone or THF.

    • Self-Validation: Concentrate the fraction in a vacuum centrifuge. Confirm the presence of the target via ¹⁹F-NMR (which will show distinct, clean fluorine peaks unmarred by organic proton noise) and LC-MS.

Protocol B: Reverse-Phase HPLC with a PFP Column

For heterocycles with 1-3 fluorine atoms, PFP columns provide the necessary selectivity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 5% MeOH in H₂O). Centrifuge at 10,000 x g for 5 minutes to remove particulates 1.

  • Column Equilibration: Equilibrate a Pentafluorophenyl (PFP) column with 95% Solvent A (0.1% TFA in H₂O) and 5% Solvent B (0.1% TFA in MeOH). Causality: Methanol is preferred over Acetonitrile for PFP columns because Acetonitrile can suppress the π−π interactions between the PFP stationary phase and the aromatic heterocycle 2.

  • Gradient Execution: Run a shallow gradient (e.g., 5% to 60% Solvent B over 20 minutes). Fluorinated compounds will typically elute later than their non-fluorinated counterparts due to dipole-dipole interactions with the PFP phase.

  • Fraction Analysis: Monitor absorbance at 254 nm and 280 nm. Validate fractions immediately using direct-injection MS to confirm the exact mass of the fluorinated target.

Part 5: References

  • Optimization of Purification Methods for Fluorinated Heterocyclic Compounds Source: BenchChem Technical Support URL:

  • Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis Source: PMC / NIH (Wei Zhang, Yimin Lu) URL:

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 Source: PMC / NIH URL:

  • Reverse Fluorous Solid-Phase Extraction: A New Technique for Rapid Separation of Fluorous Compounds Source: ACS Publications URL:

  • Supercritical Fluid Chromatography Source: Analytical Chemistry - ACS Publications URL:

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL:

Sources

Optimization

Avoiding N,N'-bis(2-chloro-5-fluoronicotinoyl)hydrazine formation

Topic: Troubleshooting the Hydrazinolysis of 2-Chloro-5-fluoronicotinic Acid Derivatives Target Audience: Process Chemists, API Development Scientists, and Chemical Engineers Welcome to the . As a Senior Application Scie...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting the Hydrazinolysis of 2-Chloro-5-fluoronicotinic Acid Derivatives Target Audience: Process Chemists, API Development Scientists, and Chemical Engineers

Welcome to the . As a Senior Application Scientist, I frequently consult on the scale-up syntheses of complex active pharmaceutical ingredients (APIs), such as the heart failure medication Vericiguat. A notorious bottleneck in synthesizing the key pyrazolo[3,4-b]pyridine core is the formation of a stubborn dimeric impurity during hydrazinolysis.

This guide provides a field-proven, self-validating mechanistic solution to completely eliminate the formation of N,N'-bis(2-chloro-5-fluoronicotinoyl)hydrazine .

🔬 Frequently Asked Questions (FAQs) & Root Cause Analysis

Q1: During the synthesis of 2-chloro-5-fluoronicotinohydrazide, I am seeing significant formation of an insoluble white precipitate. LC-MS identifies it as N,N'-bis(2-chloro-5-fluoronicotinoyl)hydrazine. How is this forming?

A: This symmetric diacylhydrazine impurity (often referred to as the "bis-adduct" or "dimer") is a classic over-reaction byproduct driven by competing reaction kinetics.

When you activate 2-chloro-5-fluoronicotinic acid to its corresponding acyl chloride (2-chloro-5-fluoronicotinoyl chloride) and react it with hydrazine hydrate, the initial product is the desired mono-hydrazide. However, the terminal -NH₂ group of the newly formed hydrazide remains highly nucleophilic due to the alpha-effect. Because the acyl chloride is an extremely potent electrophile, the mono-hydrazide rapidly competes with the unreacted hydrazine in the reaction mixture. It attacks a second molecule of acyl chloride, forming the N,N'-bis(2-chloro-5-fluoronicotinoyl)hydrazine impurity.

Q2: I've tried changing the solvent (THF, toluene, 1,4-dioxane), lowering the temperature, and increasing the equivalents of hydrazine hydrate. Why isn't the impurity level decreasing?

A: While adding a large excess of hydrazine or utilizing high-dilution conditions are standard physical tactics to favor mono-acylation, the intrinsic kinetics of this specific system defeat these workarounds. The extreme electrophilicity of 2-chloro-5-fluoronicotinoyl chloride means the activation energy barrier for the second acylation is exceptionally low. As documented in recent process optimization studies for Vericiguat intermediates, altering solvent, temperature, or stoichiometry is insufficient to suppress this pathway[1].

Q3: What is the recommended chemical strategy to completely avoid the formation of this bis-acylated impurity?

A: The most effective, self-validating solution is to attenuate the electrophilicity of the acylating agent . Instead of generating the highly reactive acyl chloride, you must convert the starting 2-chloro-5-fluoronicotinic acid into a methyl ester (methyl 2-chloro-5-fluoronicotinate)[A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile][1].

Hydrazine is a superb nucleophile and readily attacks esters at room temperature. However, the resulting mono-hydrazide is significantly less nucleophilic than hydrazine itself and lacks the thermodynamic driving force to attack another relatively stable ester molecule. This kinetic differentiation completely halts the reaction at the mono-acylation stage, eliminating the bis-impurity and allowing the reaction to proceed cleanly.

📊 Quantitative Process Comparison

To illustrate the superiority of the esterification strategy, the following table summarizes the quantitative data comparing the traditional acyl chloride route versus the optimized methyl ester route.

Process ParameterSuboptimal Route (Acyl Chloride)Optimized Route (Methyl Ester)
Active Intermediate 2-Chloro-5-fluoronicotinoyl chlorideMethyl 2-chloro-5-fluoronicotinate
Reagent Hydrazine hydrate (Large Excess)Hydrazine hydrate (Standard Eq.)
Bis-Impurity Formation High (Major contaminant)Not detected / Trace
Purification Required Column chromatographyNone (Telescoped directly)
Yield of Hydrazide ~35%>90% (Theoretical)
Process Scalability Poor (Safety and yield risks)Excellent (Industrial scale)

⚙️ Experimental Protocol: The Optimized Ester Route

This step-by-step methodology ensures a self-validating system where the intrinsic chemistry prevents over-reaction, eliminating the need for complex engineering controls.

Step 1: Synthesis of Methyl 2-chloro-5-fluoronicotinate
  • Charge: Add 2-chloro-5-fluoronicotinic acid (1.0 equivalent) into a clean, dry reactor under a nitrogen atmosphere.

  • Solvation: Suspend the starting material in anhydrous Methanol (MeOH), which acts as both the reagent and the solvent.

  • Activation: Cool the reactor to 0–5 °C. Slowly add Thionyl Chloride (SOCl₂, 1.2 equivalents) dropwise to manage the exothermic reaction and off-gassing (SO₂ and HCl).

  • Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and stir until complete consumption of the starting material is confirmed by HPLC.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess SOCl₂ and MeOH. The resulting methyl 2-chloro-5-fluoronicotinate is obtained in near-theoretical yield and can be used without further purification.

Step 2: Controlled Hydrazinolysis
  • Solvation: Dissolve the crude methyl 2-chloro-5-fluoronicotinate in a suitable polar solvent (e.g., ethanol or residual methanol).

  • Reagent Addition: Add Hydrazine hydrate (N₂H₄·H₂O, 1.5 to 2.0 equivalents) in a single portion at room temperature (20–25 °C).

  • Reaction: Stir the mixture at room temperature. The attenuated reactivity of the ester ensures that only the primary amine of the highly nucleophilic hydrazine reacts. The reaction naturally arrests at the mono-hydrazide stage.

  • Telescoping: Once HPLC confirms the disappearance of the ester, the resulting 2-chloro-5-fluoronicotinohydrazide can be directly telescoped into the subsequent intramolecular nucleophilic substitution step (refluxing to form 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol) without isolation.

🗺️ Process Workflow Visualization

The following diagram maps the logical causality and divergence between the suboptimal and optimized chemical pathways.

G cluster_old Suboptimal Route (Acyl Chloride Pathway) cluster_new Optimized Route (Methyl Ester Pathway) SM 2-Chloro-5-fluoronicotinic Acid (Starting Material) AC 2-Chloro-5-fluoronicotinoyl Chloride (Highly Electrophilic) SM->AC SOCl2 Ester Methyl 2-chloro-5-fluoronicotinate (Attenuated Electrophilicity) SM->Ester SOCl2, MeOH Hydrazide1 2-Chloro-5-fluoronicotinohydrazide (Desired Product) AC->Hydrazide1 N2H4·H2O Dimer N,N'-bis(2-chloro-5-fluoronicotinoyl)hydrazine (Major Impurity) AC->Dimer Direct over-reaction Hydrazide1->Dimer + Acyl Chloride (Over-reaction) Hydrazide2 2-Chloro-5-fluoronicotinohydrazide (Desired Product, High Yield) Ester->Hydrazide2 N2H4·H2O (Room Temp)

Reaction pathways: Acyl chloride vs. methyl ester routes in hydrazinolysis.

📚 References

  • Title: A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat Source: Organic Process Research & Development, ACS Publications (March 30, 2023). URL: [Link]

Sources

Troubleshooting

Catalyst selection for efficient pyrazolo[3,4-b]pyridine synthesis

Welcome to the Technical Support & Troubleshooting Center for Pyrazolo[3,4-b]pyridine Synthesis . Pyrazolo[3,4-b]pyridines are privileged pharmacophores with profound applications in drug discovery, exhibiting antimicrob...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Pyrazolo[3,4-b]pyridine Synthesis .

Pyrazolo[3,4-b]pyridines are privileged pharmacophores with profound applications in drug discovery, exhibiting antimicrobial, anti-inflammatory, and anti-proliferative activities[1]. However, synthesizing these complex heterocycles—often via multicomponent reactions (MCRs)—presents unique challenges in catalyst selection, regioselectivity, and reaction efficiency.

This guide provides drug development professionals and synthetic chemists with field-proven methodologies, diagnostic workflows, and self-validating protocols to optimize catalyst selection and troubleshoot synthesis bottlenecks.

I. Diagnostic Workflow: Catalyst Selection Logic

Selecting the appropriate catalyst dictates the activation energy of the Knoevenagel condensation and subsequent aza-Michael addition steps[2]. Use the decision matrix below to identify the optimal catalytic system based on your substrate constraints and green chemistry requirements.

CatalystSelection Start Target: Pyrazolo[3,4-b]pyridine Cond1 Green / Solvent-Free? Start->Cond1 Cond2 Complex / Fused Scaffolds? Cond1->Cond2 No, standard MCR Cat1 Magnetic MOF (Fe3O4@MIL-101) Cond1->Cat1 Yes, solid state Cat2 Ionic Liquids (No added catalyst) Cond1->Cat2 Yes, liquid state Cat3 Silica Sulfuric Acid (SSA) + MW Cond2->Cat3 Coumarin-fused Cat4 Pd-Catalyst + MW Cond2->Cat4 Halovinyl substrates

Logic flow for selecting catalysts in pyrazolo[3,4-b]pyridine synthesis.

II. Quantitative Catalyst Performance Profiles

To facilitate rapid decision-making, the following table synthesizes quantitative data across various field-validated catalytic systems.

Catalyst SystemReaction MediumHeating MethodAvg. Yield (%)Key AdvantageRef
Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ Solvent-freeConventional (100 °C)88–95%Magnetic recovery; high surface area.[2]
Silica Sulfuric Acid (SSA) Ethanol / Solvent-freeMicrowave (MW)85–92%Excellent for coumarin-fused derivatives.[1]
Niobic Acid + H₃PO₄ Solvent-freeMicrowave (MW)89–94%Eco-friendly; one-pot domino efficiency.[3]
Ammonium Acetate WaterReflux80–90%Highly sustainable; cheap reagents.
Palladium (Pd-catalyzed) Solvent-freeMicrowave (MW)68–76%Handles unreactive β-halovinyl aldehydes.[4]
Ionic Liquid ([bmim]BF₄) Ionic LiquidRoom Temp / Heat82–91%Catalyst-free MCR; easy product isolation.[5]

III. Troubleshooting & FAQs

Q1: My one-pot multicomponent reaction (MCR) is yielding incomplete conversion and a mixture of uncyclized intermediates. How do I drive the reaction to completion? A1: Incomplete conversion in MCRs usually stalls at the aza-Michael addition or the final dehydration step. This is a classic symptom of insufficient carbonyl activation.

  • Causality: The initial step requires a Knoevenagel condensation between the aldehyde and the active methylene compound to form a 1,3-bis-electrophile[6][7]. If your catalyst is too weak, this intermediate won't form efficiently.

  • Solution: Switch from a mild base to a robust Brønsted acid like Silica Sulfuric Acid (SSA) or a Lewis acid like InCl₃[1][7]. Additionally, transition from conventional heating to Microwave (MW) irradiation. MW provides dielectric heating that rapidly accelerates the elimination of water, driving the equilibrium toward the aromatized pyrazolo[3,4-b]pyridine[4].

Q2: We are synthesizing coumarin-fused pyrazolo[3,4-b]pyridines, but our current homogeneous acid catalysts are causing product degradation and tedious workups. What is the alternative? A2: Homogeneous acids (like liquid H₂SO₄) often lead to side reactions (e.g., ester hydrolysis of the coumarin ring) and require extensive neutralization, which reduces mass balance.

  • Causality: Coumarin rings are sensitive to harsh, aqueous acidic conditions during workup.

  • Solution: Utilize a heterogeneous solid acid catalyst. Niobic acid modified with phosphoric acid or Silica Sulfuric Acid (SSA) under MW irradiation are highly specific for this domino reaction[1][3]. Because the catalyst is solid-supported, it activates the carbonyls without lowering the bulk pH of the solvent, protecting the coumarin lactone.

Q3: How can I ensure my green chemistry protocol meets strict pharmaceutical catalyst-recovery standards? A3: Standard filtration of heterogeneous catalysts often results in a 5-10% loss of catalyst mass per cycle due to mechanical attrition.

  • Solution: Implement a nano-magnetic metal–organic framework (MOF), such as Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂[2].

  • Causality: The Fe₃O₄ core allows the entire catalytic matrix to be sequestered to the side of the flask using an external neodymium magnet in seconds. This eliminates the need for filter paper or centrifugation, ensuring >98% mass recovery of the catalyst across at least 5 cycles while maintaining high catalytic turnover due to the MOF's massive surface area[2].

IV. Mechanistic Pathway of MCR Synthesis

Understanding the exact sequence of bond formation is critical for diagnosing where a reaction fails. The following diagram illustrates the cooperative catalytic sequence.

Mechanism N1 Aldehyde + Active Methylene N2 Catalyst Activation (Lewis/Brønsted Acid) N1->N2 N3 Knoevenagel Condensation (Intermediate I) N2->N3 N4 5-Aminopyrazole Addition N3->N4 N5 Aza-Michael Addition (Intermediate II) N4->N5 N6 Intramolecular Cyclization N5->N6 N7 Dehydration / Aromatization N6->N7 N8 Pyrazolo[3,4-b]pyridine N7->N8 -H2O

Multicomponent reaction mechanism for pyrazolo[3,4-b]pyridine formation.

V. Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems . Each step contains an internal check to ensure the chemical logic holds true before proceeding.

Protocol A: Microwave-Assisted Synthesis using Silica Sulfuric Acid (SSA)

Optimal for coumarin-fused or highly functionalized derivatives[1].

  • Preparation: In a 10 mL microwave-safe quartz vial, combine the aldehyde (1.0 mmol), active methylene compound/coumarin derivative (1.0 mmol), and 5-aminopyrazole (1.0 mmol).

  • Catalyst Addition: Add 10 mol% of Silica Sulfuric Acid (SSA). Rationale: SSA acts as a localized proton donor, activating the carbonyl oxygen without requiring a bulk solvent.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 90 °C (approx. 150 W) for 15–20 minutes.

  • Validation Check 1 (TLC): Spot the mixture against the starting 5-aminopyrazole on silica gel TLC (Eluent: EtOAc/Hexane 1:2). The disappearance of the highly polar amine spot validates the success of the aza-Michael addition.

  • Workup: Cool to room temperature. Add 5 mL of hot ethanol and stir for 2 minutes to dissolve the organic products. Filter the mixture while hot to recover the insoluble SSA catalyst.

  • Validation Check 2 (Mass Balance): Dry the recovered SSA under a vacuum. Weigh the catalyst; a self-validating run should yield >95% recovery of the initial SSA mass.

  • Purification: Concentrate the filtrate under reduced pressure and recrystallize from ethanol to afford the pure pyrazolo[3,4-b]pyridine.

Protocol B: Green Solvent-Free Synthesis using Magnetic MOFs

Optimal for scalable, environmentally benign pharmaceutical synthesis[2].

  • Preparation: Grind the aldehyde (1.0 mmol), 3-(cyanoacetyl)indole or equivalent active methylene (1.0 mmol), and 5-aminopyrazole (1.0 mmol) in an agate mortar for 2 minutes to ensure intimate physical contact.

  • Catalyst Integration: Transfer the mixture to a 25 mL round-bottom flask. Add 15 mg of Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ catalyst. Rationale: The phosphonic acid groups on the MOF pore walls provide cooperative vinylogous anomeric-based oxidation (CVABO) activation[2].

  • Heating: Heat the solvent-free mixture in an oil bath at 100 °C for 45–60 minutes.

  • Validation Check 1 (Melt Phase): Observe the physical state. The mixture should form a homogenous melt as the Knoevenagel intermediate generates water, which acts as a transient micro-solvent.

  • Catalyst Separation: Cool the mixture and add 10 mL of ethyl acetate. Place an external neodymium magnet against the flask wall. The black MOF particles will immediately snap to the wall. Decant the clear liquid.

  • Validation Check 2 (NMR): Evaporate the ethyl acetate and run a crude ¹H-NMR. Look for the disappearance of the aldehyde proton (~9.5-10.5 ppm) and the appearance of the characteristic pyridine ring proton (typically a singlet or doublet in the aromatic region, ~8.0-8.5 ppm).

VI. References

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water Source: Longdom Publishing URL:[Link]

  • Microwave-assisted palladium mediated efficient synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines... Source: RSC Advances URL:[Link]

  • An Efficient Synthesis of Pyrazolo[3,4-b]pyridine Derivatives in Ionic Liquid Source: ResearchGate / Taylor & Francis URL:[Link]

  • Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation Source: PMC (NIH) URL:[Link]

  • Efficient Synthesis of Coumarin-Fused Pyrazolo[3,4-b]pyridine Derivatives Catalyzed by Niobic Acid Modified with Phosphoric Acid under Microwave Irradiation Source: Chinese Journal of Organic Chemistry URL:[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: MDPI URL:[Link]

  • Alcohol Participates in the Synthesis of Functionalized Coumarin-Fused Pyrazolo[3,4-b]Pyridine from a One-Pot Three-Component Reaction Source: PMC (NIH) URL:[Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Pyrazolo[3,4-b]pyridines: Methodologies, Mechanisms, and Modern Advances

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous compounds with a wide spectrum of biological activities. These include antiviral, antibacter...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous compounds with a wide spectrum of biological activities. These include antiviral, antibacterial, anti-inflammatory, and anti-tumor agents.[1] The significant therapeutic potential of this heterocyclic system has driven extensive research into the development of efficient and versatile synthetic methodologies.

This guide provides a comparative analysis of key synthetic strategies for constructing the pyrazolo[3,4-b]pyridine framework. We will delve into the mechanistic underpinnings of classical and contemporary methods, evaluate their respective advantages and limitations, and provide field-proven experimental data to support the discussion. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding to inform their synthetic planning and execution.

Pillar 1: Annulation of a Pyridine Ring onto a Preformed Pyrazole

The most prevalent and historically significant approach to pyrazolo[3,4-b]pyridines involves constructing the pyridine ring onto an existing, appropriately substituted pyrazole. This strategy typically utilizes 5-aminopyrazole derivatives as the key building block, which act as a binucleophile.

Condensation with 1,3-Dicarbonyl Compounds

The reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound is a foundational method for accessing this scaffold. The reaction proceeds via an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the final aromatic product.

Mechanism: The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by dehydration to form an enamine. Subsequently, an intramolecular cyclization occurs via the attack of the pyrazole ring's C4 carbon onto the remaining carbonyl group, which, after a final dehydration step, yields the aromatic pyrazolo[3,4-b]pyridine.

A critical consideration in this synthesis is regioselectivity when using non-symmetrical 1,3-dicarbonyls. The initial condensation typically occurs at the more electrophilic carbonyl group. For instance, in the reaction with 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl adjacent to the trifluoromethyl group reacts first with the exocyclic amine.[2][3]

G cluster_0 Mechanism: Condensation with 1,3-Dicarbonyls start 5-Aminopyrazole + 1,3-Dicarbonyl inter1 Enamine Intermediate (via condensation & dehydration) start->inter1 Nucleophilic Attack inter2 Cyclized Intermediate inter1->inter2 Intramolecular Cyclization end Pyrazolo[3,4-b]pyridine inter2->end Dehydration G cluster_1 Mechanism: Michael Addition Approach start_m 5-Aminopyrazole + α,β-Unsaturated Ketone inter1_m Michael Adduct start_m->inter1_m Michael Addition inter2_m Cyclized Dihydro-Intermediate inter1_m->inter2_m Intramolecular Condensation end_m Pyrazolo[3,4-b]pyridine inter2_m->end_m Dehydration & Oxidation

Caption: Synthesis via Michael addition of aminopyrazoles to enones.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a pathway to 4-hydroxy-1H-pyrazolo[3,4-b]pyridines, which are versatile intermediates that can be converted to 4-chloro derivatives using reagents like POCl3. [2]This method involves the reaction of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate (DEEM).

Mechanism: The synthesis begins with the nucleophilic attack of the 3-aminopyrazole's amino group on the enol ether carbon of DEEM, leading to the elimination of ethanol. This is followed by a thermally induced intramolecular cyclization, where a nucleophilic attack on one of the ester groups results in the formation of the pyridine ring and another molecule of ethanol is eliminated. [2][3]

G cluster_2 Mechanism: Gould-Jacobs Reaction start_gj 3-Aminopyrazole + DEEM inter1_gj Substitution Adduct (-EtOH) start_gj->inter1_gj Nucleophilic Substitution end_gj 4-Hydroxy-pyrazolo[3,4-b]pyridine (-EtOH) inter1_gj->end_gj Thermal Cyclization

Caption: Pathway of the Gould-Jacobs reaction for pyrazolopyridine synthesis.

Pillar 2: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, aligning with the principles of green chemistry. These reactions involve combining three or more starting materials in a single pot to form a complex product in a highly atom-economical fashion, avoiding the isolation of intermediates. [4] A common MCR strategy for pyrazolo[3,4-b]pyridines involves the one-pot reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound such as ethyl cyanoacetate or a β-ketonitrile. [4][5] Mechanism: The reaction is typically initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound to form a reactive α,β-unsaturated intermediate (a Knoevenagel adduct). [6][7]This is followed by a Michael addition of the 5-aminopyrazole to this adduct. The resulting intermediate then undergoes intramolecular cyclization and tautomerization/dehydration to afford the final, highly substituted pyrazolo[3,4-b]pyridine. These reactions are often accelerated by microwave irradiation and can be performed in environmentally benign solvents like water. [4][5]

G cluster_3 Mechanism: Three-Component Synthesis start_mcr Aldehyde + Active Methylene Cmpd. inter1_mcr Knoevenagel Adduct start_mcr->inter1_mcr Knoevenagel Condensation inter2_mcr Michael Adduct (+ 5-Aminopyrazole) inter1_mcr->inter2_mcr Michael Addition end_mcr Pyrazolo[3,4-b]pyridine inter2_mcr->end_mcr Cyclization & Tautomerization

Caption: General mechanism for the multicomponent synthesis of pyrazolo[3,4-b]pyridines.

Pillar 3: Modern Catalytic and Cascade Approaches

Recent advancements have introduced novel catalytic systems and elegant reaction cascades to further streamline the synthesis of pyrazolo[3,4-b]pyridines, offering improved efficiency and access to unique derivatives.

  • Microwave-Assisted Synthesis: The use of microwave irradiation has become widespread, significantly reducing reaction times from hours to minutes and often improving product yields. [8][4][5][9]This technique is applicable to both classical condensations and MCRs, providing a cleaner and more efficient energy source. [10]* Palladium-Catalyzed Synthesis: Efficient methods have been developed using palladium catalysis to react β-halovinyl/aryl aldehydes with aminopyrazoles. [9]This approach offers a powerful way to construct the pyridine ring under microwave irradiation, often in good yields and with broad substrate applicability.

  • Cascade Reactions: Innovative cascade reactions provide a highly efficient route to complex molecules from simple starting materials. For example, a novel pathway involves the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. This strategy, catalyzed by amorphous carbon-supported sulfonic acid (AC-SO3H), proceeds via a sequential ring-opening/closing cascade at room temperature, highlighting advantages in operational simplicity and mild conditions. [11][12]

Comparative Analysis of Synthesis Methods

The choice of synthetic route depends on several factors, including the desired substitution pattern, availability of starting materials, and the need for sustainable practices.

MethodStarting MaterialsKey Reagents/CatalystsConditionsYields (%)AdvantagesLimitations
Condensation with 1,3-Diketones 5-Aminopyrazole, 1,3-DiketoneAcid/Base catalystReflux, hours60-90Well-established, good yieldsRegioselectivity issues with unsymmetrical diketones
Michael Addition 5-Aminopyrazole, α,β-Unsaturated KetoneZrCl4, ZnCl2Heat (Conventional or MW), 15 min - 16 h20-95 [1][8]Access to diverse C4/C6 substituentsMay require an oxidation step, yields can be variable
Gould-Jacobs 3-Aminopyrazole, DEEM-High Temp (Thermal)Moderate-GoodAccess to 4-hydroxy/chloro derivativesHigh temperatures, limited to specific substitution
Multicomponent Reaction (MCR) 5-Aminopyrazole, Aldehyde, Active Methylene Cmpd.Various catalysts (TEA, NH4OAc)MW, 20-40 min; or Reflux, hours79-92 [4]High atom economy, operational simplicity, greenCan produce dihydrogenated products without oxidation
Pd-Catalyzed Aminopyrazole, β-halovinyl aldehydePd catalystMW, solvent-freeGoodAccess to specific substitution patternsCatalyst cost, removal of metal residues
Cascade Reaction Dihydropyranopyrazole, AnilineAC-SO3H (solid acid)Room Temp, 30 min60-80 [12]Very mild conditions, short reaction time, greenRequires synthesis of the pyranopyrazole precursor

Experimental Protocols

Protocol 1: Microwave-Assisted Multicomponent Synthesis[6]

This protocol describes the green synthesis of Ethyl 6-amino-1,3-dimethyl-4-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

Workflow Diagram

G cluster_workflow Experimental Workflow: MCR Synthesis A 1. Combine Reactants (Aminopyrazole, Aldehyde, Ethyl Cyanoacetate, TEA, NH4OAc in Water) B 2. Microwave Irradiation (40 °C, 20 min) A->B C 3. Monitor Reaction (TLC) B->C D 4. Isolate Product (Cooling, Filtration) C->D E 5. Purify (Recrystallization) D->E

Caption: Workflow for microwave-assisted multicomponent pyrazolopyridine synthesis.

Step-by-Step Methodology:

  • In a microwave-safe vessel, combine 1,3-dimethyl-pyrazol-amine (1 mmol), benzaldehyde (1 mmol), ethyl 2-cyanoacetate (1 mmol), ammonium acetate (1 mmol), and triethylamine (TEA, 0.5 mmol) in water (4 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 40 °C for 20 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates is collected by filtration.

  • The crude product is washed with water and then purified by recrystallization from ethanol to afford the desired product. (Example yield: 90% for the 4-phenyl derivative). [4]

Protocol 2: ZrCl4-Catalyzed Synthesis via Michael Addition[1]

This protocol details the synthesis of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines.

Step-by-Step Methodology:

  • To a solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol, 102 mg) in EtOH (0.5 mL) at room temperature (25 °C).

  • Degas the reaction mixture.

  • Add Zirconium(IV) chloride (ZrCl4) (0.15 mmol, 35 mg) to the mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • After completion (monitored by TLC), concentrate the mixture in vacuo.

  • Add chloroform (CHCl3) and water to the residue and separate the phases.

  • Extract the aqueous phase twice with CHCl3.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the final compound. (Example yields: 13-28%). [1]

Conclusion and Future Outlook

The synthesis of pyrazolo[3,4-b]pyridines has evolved from classical two-component condensations to highly efficient, atom-economical multicomponent reactions and sophisticated catalytic methods. Classical approaches remain valuable for their reliability and access to specific substitution patterns. However, modern methods, particularly MCRs and microwave-assisted syntheses, offer significant advantages in terms of environmental impact, reaction time, and operational simplicity.

Future research will likely focus on expanding the scope of green methodologies, developing novel solid-supported catalysts for easier recovery and reuse,[11][12] and exploring asymmetric syntheses to access chiral pyrazolo[3,4-b]pyridine analogues with specific stereochemistry for pharmaceutical applications. [13]The continued development of diverse and efficient synthetic routes is crucial for unlocking the full therapeutic potential of this remarkable heterocyclic scaffold.

References

  • Al-Warhi, T., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect. Available at: [Link]

  • Alonso, E., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Abdelmawgoud, A. H., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry. Available at: [Link]

  • Gouda, M. A., et al. (2017). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Chemical Sci. J. Available at: [Link]

  • Guchhait, S. K., et al. (2014). Microwave-assisted palladium mediated efficient synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines. RSC Advances. Available at: [Link]

  • Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). The proposed mechanism of the synthesizing pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Available at: [Link]

  • Christodoulou, M. S., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank. Available at: [Link]

  • Alonso, E., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Publishing. Available at: [Link]

  • Alonso, E., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: synthesis and biomedical applications. Ramon Llull University. Available at: [Link]

  • Wang, Y-B., et al. (2022). Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Organic Chemistry Frontiers. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Microwave assisted synthesis and reactions of novel pyrazolo [3,4-b]pyridine derivatives. Der Pharma Chemica. Available at: [Link]

  • Aggarwal, R., et al. (2021). Multicomponent synthesis, in vitro cytotoxic evaluation and molecular modelling studies of polyfunctionalized pyrazolo[3,4-b]pyridine derivatives against three human cancer cell lines. Synthetic Communications. Available at: [Link]

  • ChemInform. (2022). ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ResearchGate. Available at: [Link]

  • Zou, X., et al. (2006). An efficient synthesis of pyrazolo[3,4-b]pyridine derivatives under microwave irradiation. ARKIVOC. Available at: [Link]

  • Request PDF. (n.d.). ChemInform Abstract: Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridine-spirocycloalkanediones by Three-Component Reaction of 5-Aminopyrazole Derivatives, Paraformaldehyde and Cyclic β-Diketones. ResearchGate. Available at: [Link]

  • PubMed. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. Available at: [Link]

Sources

Comparative

Unlocking Kinase Selectivity: A Comparative Guide to Pyrazolo[3,4-b]pyridine Inhibitors

Executive Summary & Mechanistic Rationale The development of highly selective kinase inhibitors remains a formidable challenge in targeted therapeutics due to the highly conserved nature of the ATP-binding pocket across...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of highly selective kinase inhibitors remains a formidable challenge in targeted therapeutics due to the highly conserved nature of the ATP-binding pocket across the kinome. However, the 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged, versatile pharmacophore capable of achieving remarkable potency and selectivity profiles[1].

As a planar bicyclic system, it acts as an excellent adenine mimetic. The N(1)-H and adjacent heteroatoms form critical bidentate hydrogen bonds with the kinase hinge region, while substitutions at the 3-, 4-, and 5-positions allow for precise tuning of the structure-activity relationship (SAR) to target specific kinases, such as TBK1, ALK, and FGFR[2]. This guide provides an objective, data-driven comparison of novel pyrazolo[3,4-b]pyridine derivatives against standard clinical and preclinical inhibitors, supported by validated experimental workflows.

Comparative Performance: Pyrazolo[3,4-b]pyridines vs. Standard Inhibitors

TBK1 Inhibition: Overcoming Multi-Kinase Liabilities

TANK-binding kinase 1 (TBK1) is a noncanonical IKK family member that plays a pivotal role in innate immunity, neuroinflammation, and oncogenesis[3]. Early-generation inhibitors like BX795 exhibited potent TBK1 inhibition but suffered from broad multi-kinase activity (e.g., PDK1 cross-reactivity)[3]. Through rational drug design utilizing the pyrazolo[3,4-b]pyridine core, researchers have developed highly selective alternatives. For instance, compound 15y demonstrates picomolar inhibitory activity against TBK1 while maintaining an exceptional selectivity profile, showing almost no inhibitory effect on IKKα and IKKβ[3]. Furthermore, compound 15y effectively suppresses TBK1 downstream interferon (IFN) signaling in cellular models[4].

Table 1: SAR and IC₅₀ Comparison for TBK1 Inhibitors

InhibitorTarget ProfileTBK1 IC₅₀ (nM)IKKε IC₅₀ (nM)Selectivity / Liability Notes
BX795 Multi-kinase7.19.0Broad liability (PDK1 cross-reactivity)[3]
MRT67307 TBK1 / IKKε28.7160Improved over BX795, but still broad[3]
Compound 15y TBK1 selective0.2N/AHigh selectivity; minimal IKKα/β activity[3]
ALK Gatekeeper Mutations: Defeating Crizotinib Resistance

Anaplastic lymphoma kinase (ALK) is a major therapeutic target in non-small cell lung cancer (NSCLC). While the first-generation inhibitor Crizotinib is highly effective against wild-type ALK, patients inevitably develop resistance. This is most notably driven by the L1196M gatekeeper mutation, which creates a steric clash in the ATP-binding pocket[5]. SAR exploration of pyrazolo[3,4-b]pyridines has yielded compounds capable of overriding this resistance. Derivative 10g, featuring a 4-methylpiperazin-1-yl substitution, engages in favorable interactions with the mutated M1196 residue, achieving sub-nanomolar potency against both ALK-wt and ALK-L1196M[6].

Table 2: Enzymatic Activity Against ALK-wt and ALK-L1196M

InhibitorALK-wt IC₅₀ (nM)ALK-L1196M IC₅₀ (nM)Fold ResistanceClinical Status
Crizotinib 25980~39xApproved (1st Gen)[5]
Compound 10d 69190.27x (Sensitized)Preclinical[5]
Compound 10g < 0.5< 0.51x (Equipotent)Preclinical[6]
FGFR Selectivity: Tuning the Core Scaffold

Fibroblast Growth Factor Receptors (FGFRs) are frequently dysregulated in various malignancies. Standard inhibitors like PD173074 inhibit FGFR1 but exhibit off-target cellular activity against VEGFR2, leading to potential cardiovascular toxicities[2]. SAR studies reveal that N-methylation of the 1H-pyrazolo[3,4-b]pyridine nucleus completely abolishes enzymatic activity, confirming the absolute necessity of the N(1)-H bond for hinge region interaction[2]. Conversely, specific substitutions on the phenyl ring (e.g., compound 7n) yield highly selective FGFR1-3 inhibitors with minimal VEGFR2 cross-reactivity[2].

Table 3: Kinase Selectivity Profile of FGFR Inhibitors

InhibitorFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)VEGFR2 IC₅₀ (nM)Selectivity Window
PD173074 21.5-100–200 (Cellular)Narrow[2]
Compound 7n -0.7422.7>600-fold[2]

Structural Biology & Signaling Pathways

Understanding the biological cascade is critical for designing relevant cellular assays. Below is the signaling architecture of TBK1 and the precise intervention point of pyrazolo[3,4-b]pyridine inhibitors.

TBK1_Pathway Stimulus Viral RNA / DNA Sensors cGAS / RIG-I Sensors Stimulus->Sensors TBK1 TBK1 Kinase Activation Sensors->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 IFN Type I Interferon Response IRF3->IFN Inhibitor Pyrazolo[3,4-b]pyridine (e.g., Cmpd 15y) Inhibitor->TBK1 ATP-competitive inhibition

TBK1 signaling pathway and targeted intervention by pyrazolo[3,4-b]pyridine inhibitors.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility in kinase inhibitor profiling, the following self-validating protocols represent the gold standard for evaluating pyrazolo[3,4-b]pyridine derivatives.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Kinase_Assay Prep 1. Compound Prep (Acoustic Dispense) Incubate 2. Enzyme Pre-incubation Prep->Incubate Reaction 3. ATP + Substrate Addition Incubate->Reaction Quench 4. Quench & Detect (TR-FRET) Reaction->Quench Read 5. Microplate Read (615/665nm) Quench->Read

Step-by-step TR-FRET kinase assay workflow for evaluating inhibitor IC50 values.

Step-by-Step Methodology:

  • Compound Preparation & Acoustic Dispensing: Use an Echo acoustic liquid handler to dispense nanoliter volumes of inhibitors (in 100% DMSO) into a 384-well low-volume plate.

    • Causality: Acoustic dispensing eliminates plastic tip carryover, reduces solvent toxicity (final DMSO <1%), and ensures high-precision dose-response curves.

  • Enzyme Pre-Incubation: Add 5 µL of 2X kinase solution (e.g., TBK1 or ALK-L1196M) in assay buffer. Incubate at room temperature for 30 minutes.

    • Causality: Pre-incubation allows slow-binding pyrazolo[3,4-b]pyridine derivatives to reach thermodynamic equilibrium with the kinase active site prior to ATP competition, preventing artificially inflated IC₅₀ values.

  • Reaction Initiation: Add 5 µL of 2X ATP/Substrate mix. The ATP concentration must be set at the empirical Km​(ATP) for the specific kinase.

    • Causality: Running the assay at Km​(ATP) ensures that the IC₅₀ values are a direct reflection of the inhibitor's affinity ( Ki​ ), allowing for mathematically accurate cross-target comparisons (Cheng-Prusoff relationship).

  • Quenching and Detection: Add 10 µL of TR-FRET detection buffer containing EDTA and Europium-labeled anti-phospho antibodies.

    • Causality: EDTA chelates Mg²⁺, instantly halting the kinase reaction. The time-resolved nature of Europium emission (615 nm) eliminates short-lived background autofluorescence from the chemical compounds, ensuring a high signal-to-noise ratio.

  • Data Validation (Self-Validating System): Calculate the Z'-factor using a DMSO vehicle (0% inhibition) and a pan-kinase inhibitor like Staurosporine (100% inhibition).

    • Causality: A Z'-factor ≥ 0.6 confirms assay robustness and validates the plate's dynamic range, ensuring that the calculated IC₅₀ values are statistically reliable.

Cellular Target Engagement (Western Blotting for Downstream Signaling)

Step-by-Step Methodology:

  • Cell Seeding and Starvation: Seed RAW264.7 cells and serum-starve for 12 hours prior to inhibitor treatment.

    • Causality: Serum starvation synchronizes the cell cycle and reduces basal background phosphorylation driven by serum growth factors, isolating the specific signaling axis (e.g., TBK1-IRF3).

  • Inhibitor Treatment and Pathway Stimulation: Pre-treat cells with pyrazolo[3,4-b]pyridine derivatives for 2 hours, followed by stimulation with LPS or poly(I:C) for 1 hour.

    • Causality: Pre-treatment ensures the inhibitor has permeated the cell membrane and engaged the target before the massive signal amplification triggered by the stimulus.

  • Lysis and Immunoblotting (Self-Validating System): Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Probe for both total and phosphorylated target proteins (e.g., p-IRF3 vs. Total IRF3).

    • Causality: Normalizing the phospho-signal to the total protein level internally controls for variations in cell number or loading discrepancies. This guarantees the observed effect is strictly due to kinase inhibition, not compound-induced cytotoxicity.

Sources

Validation

Comprehensive Validation Guide: 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile as a Privileged Drug Intermediate

Executive Summary As modern drug development pivots toward highly optimized, metabolically stable scaffolds, 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (CAS: 1256833-42-7) has emerged as a cornerstone intermediat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug development pivots toward highly optimized, metabolically stable scaffolds, 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (CAS: 1256833-42-7) has emerged as a cornerstone intermediate[1]. Originally synthesized to overcome the severe pharmacokinetic limitations of earlier cardiovascular drugs[2], this bicyclic heterocycle is now recognized across the industry as a "privileged scaffold." It is the critical building block for Vericiguat, a soluble guanylate cyclase (sGC) stimulator used to treat heart failure[3],[4], and serves as a highly selective hinge-binding motif for various oncology targets, including FGFR, TRK, and CDK kinase inhibitors[5],[6],[7].

This guide objectively evaluates the performance of the 5-fluoro-pyrazolo[3,4-b]pyridine core against alternative scaffolds, detailing the causality behind its structural advantages and providing a self-validating protocol for its synthetic application.

Structural Causality & Pharmacokinetic Superiority (The "Why")

Why do Application Scientists choose the 5-fluoro-pyrazolo[3,4-b]pyridine core over traditional alternatives like 1H-indazole or pyrrolo[2,3-b]pyridine?

In the development of sGC stimulators (specifically transitioning from the older drug Riociguat to Vericiguat), researchers faced a critical challenge: rapid oxidative metabolism leading to high in vivo clearance (CLb) and an impractically short half-life[2]. The transition to the pyrazolo[3,4-b]pyridine intermediate solved this through precise structural causality:

  • The Pyridine Nitrogen Effect: Replacing the benzene ring of an indazole core (used in Riociguat) with a pyridine ring decreases the overall electron density of the bicyclic system. This electron withdrawal makes the scaffold significantly less susceptible to cytochrome P450 (CYP)-mediated oxidative attack, drastically prolonging the drug's metabolism[2].

  • The 5-Fluoro Substitution: The addition of a fluorine atom at the 5-position serves a dual purpose. Sterically and electronically, it blocks a primary metabolic hotspot, further reducing in vivo clearance while maintaining the planar geometry required for optimal receptor binding[2].

  • Kinase Hinge Binding (Oncology): Beyond cardiovascular applications, the pyrazolo[3,4-b]pyridine core acts as a bidentate hydrogen bond donor-acceptor pair. It perfectly mimics the adenine ring of ATP, allowing it to anchor securely into the kinase hinge region of targets like FGFR1-3 without eroding enzymatic potency[7],[8].

Comparative Performance Data

The following table objectively compares the pharmacokinetic performance of the 5-fluoro-pyrazolo[3,4-b]pyridine core against its predecessor, the 1H-indazole core, validating its superiority in systemic circulation[2].

Scaffold CoreRepresentative DrugIn Vivo Clearance (CLb, Rats)Human Half-Life (t1/2)sGC Stimulating ActivityPrimary Clinical Limitation
1H-Indazole RiociguatHigh (>1.0 L/h/kg)~12 hoursHighRapid metabolism; requires TID (3x/day) dosing
1H-Pyrazolo[3,4-b]pyridine (5-Fluoro) VericiguatLow (≤0.1 L/h/kg)~30 hoursHighRequires complex multi-step regioselective synthesis

Mechanistic Pathway: sGC Stimulation

To understand the downstream value of this intermediate, we must visualize the pharmacological pathway of its primary derivative, Vericiguat. Unlike endogenous Nitric Oxide (NO), which requires a reduced heme group to activate sGC, the pyrazolo[3,4-b]pyridine derivative directly stimulates sGC independently of NO, catalyzing the conversion of GTP to the active messenger cGMP[3],[2].

sGC_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Endogenous Activation cGMP cGMP (Active Messenger) sGC->cGMP Catalyzes Vericiguat Vericiguat (Drug) Vericiguat->sGC Direct Stimulation GTP GTP GTP->cGMP Substrate Vasodilation Vasodilation & Heart Failure Relief cGMP->Vasodilation Downstream Signaling

Mechanistic pathway of sGC stimulation by Vericiguat versus endogenous Nitric Oxide.

Synthetic Workflow & Self-Validating Protocol

A protocol is only as reliable as its validation checkpoints. The following methodology details the utilization of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile to synthesize the N1-alkylated core of Vericiguat, a process historically plagued by safety risks and low yields when using older diazotization methods[9],[4].

Workflow Visualization

Synthesis_Workflow Int 5-Fluoro-1H-pyrazolo[3,4-b] pyridine-3-carbonitrile Alk N-Alkylation (2-Fluorobenzyl chloride) Int->Alk Int2 N1-Alkylated Intermediate Alk->Int2 Amidine Amidine Formation Int2->Amidine Int3 Pyrazolopyridine Amidine Amidine->Int3 Cycl Pyrimidine Cyclization Int3->Cycl Ver Vericiguat Core Cycl->Ver

Step-by-step synthetic workflow from the carbonitrile intermediate to the Vericiguat core.

Step-by-Step Methodology: N1-Alkylation Validation

Note: This protocol focuses on the critical N1-benzylation. If not strictly controlled, this step is prone to generating unwanted N2-substituted or O3-substituted byproducts[9].

  • Preparation: Dissolve 5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO) under an inert nitrogen atmosphere.

    • Causality: DMSO is chosen for its high dielectric constant, which stabilizes the intermediate anion and heavily promotes SN2 alkylation[9].

  • Base Addition: Add Potassium Carbonate (K2CO3, 2.0 eq) and stir at room temperature for 30 minutes.

    • Causality: A mild base like K2CO3 effectively deprotonates the N1 position without triggering unwanted ring-opening side reactions that harsher bases might cause[9].

  • Alkylation: Dropwise add 2-Fluorobenzyl chloride (1.1 eq). Elevate the temperature to 60°C and stir for 4 hours.

  • Self-Validation Checkpoint 1 (Regioselectivity): Extract an aliquot and run TLC/HPLC. You must monitor for the N2-alkylated isomer. While the N1-alkylated product is thermodynamically favored, kinetic N2-byproducts can form and must be quantified early.

  • Workup: Quench the reaction with ice water, extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na2SO4, and concentrate in vacuo.

  • Self-Validation Checkpoint 2 (Structural Confirmation): Perform 1H NMR and 13C NMR spectroscopy. Confirm the shift of the benzylic protons (typically around δ 5.5 ppm) and verify the complete disappearance of the pyrazole N-H proton (broad singlet ~13-14 ppm) to ensure complete N1 substitution[9].

Conclusion

5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is not merely a structural placeholder; it is a rationally designed, metabolically hardened scaffold. By drastically lowering in vivo clearance and providing a versatile chemical handle (the 3-carbonitrile group) for downstream pyrimidine cyclization, it enables the synthesis of next-generation, once-daily therapeutics[9],[2].

References

  • Bi, S., et al. (2023). "A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat." Organic Process Research & Development, ACS Publications. URL:[Link]

  • Nagavalli, D., & Nanthagopal, P. (2023). "Heart Failure Treatment for New Drug - Vericiguat: An Overview." International Journal of Pharmaceutical Research and Applications, 8(3), 1544-1560. URL:[Link] (DOI: 10.35629/7781-080315441560)

  • Zhao, G., et al. (2016). "Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors." ACS Medicinal Chemistry Letters. URL:[Link]

Sources

Comparative

Overcoming Acquired Resistance: A Comparative Guide to the Inhibitory Activity of Pyrazolo[3,4-b]pyridines Against the ALK-L1196M Mutant

Introduction: The Challenge of Resistance in ALK-Positive Cancers Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a critical molecular target in various cancers, most notably in a subse...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Resistance in ALK-Positive Cancers

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a critical molecular target in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1][2] The development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for patients with ALK-rearranged NSCLC.[3] Crizotinib, the first-generation ALK inhibitor approved in 2011, demonstrated significant clinical activity.[2][4] However, the initial success is often tempered by the emergence of acquired resistance, typically within a year of treatment, leading to disease progression.[4]

One of the most prevalent mechanisms of resistance to crizotinib is the acquisition of secondary mutations within the ALK kinase domain.[2][5] Among these, the L1196M mutation, often referred to as the "gatekeeper" mutation, is a frequent culprit.[4][6][7] This single amino acid substitution from leucine (L) to methionine (M) at position 1196 sterically hinders the binding of crizotinib, rendering it ineffective.[4][8] The clinical challenge posed by the L1196M mutation has spurred the development of next-generation ALK inhibitors. This guide provides a comparative analysis of a promising class of compounds, pyrazolo[3,4-b]pyridines, and their potent inhibitory activity against the resistant ALK-L1196M mutant.

The ALK Signaling Pathway and the L1196M Gatekeeper Mutation

The ALK receptor tyrosine kinase, upon activation by its ligands or through oncogenic fusion events like EML4-ALK, dimerizes and autophosphorylates its intracellular kinase domain. This triggers a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[3] In ALK-positive cancers, this signaling is constitutively active, driving tumorigenesis.

The L1196M mutation is located in the ATP-binding pocket of the ALK kinase domain.[7] The substitution of the smaller leucine with the bulkier methionine residue creates a steric clash that prevents crizotinib from effectively docking into its target site.[8] This allows the kinase to remain active and continue to drive downstream signaling, even in the presence of the drug. Understanding this mechanism is fundamental to designing new inhibitors that can accommodate the altered shape of the ATP-binding pocket.

ALK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_Receptor ALK Receptor Tyrosine Kinase (e.g., EML4-ALK) L1196M L1196M Gatekeeper Mutation Site ALK_Receptor->L1196M occurs within RAS RAS ALK_Receptor->RAS Activates PI3K PI3K ALK_Receptor->PI3K Activates JAK JAK ALK_Receptor->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription

Caption: ALK signaling pathway and the location of the L1196M mutation.

Comparative Inhibitory Activity of Pyrazolo[3,4-b]pyridines

Recent structure-activity relationship (SAR) studies have identified 1H-pyrazolo[3,4-b]pyridine derivatives as exceptionally potent inhibitors of both wild-type (WT) ALK and the crizotinib-resistant L1196M mutant.[1][2] These compounds were designed to overcome the steric hindrance imposed by the methionine residue.

The following table summarizes the enzymatic inhibitory activities (IC50) of selected pyrazolo[3,4-b]pyridine derivatives against ALK-WT and ALK-L1196M, with crizotinib included as a benchmark. The data clearly demonstrates the superior potency of these novel compounds against the resistant mutant.

CompoundR1 GroupALK-WT IC50 (nM)ALK-L1196M IC50 (nM)
Crizotinib -20980
10d 4-Methoxy6919
10e 4-Dimethylamino7.30.7
10f 4-Morpholino<0.51.4
10g 4-Methylpiperazin-1-yl<0.5<0.5
Data sourced from Nam et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2019.[2]

Analysis of Structure-Activity Relationship (SAR):

The SAR exploration reveals critical insights.[2] The inhibitory activity is highly dependent on the substituent at the R1 position. While derivatives with trifluoromethyl groups showed little activity, the introduction of a 4-methoxy group (compound 10d ) significantly enhanced potency against the L1196M mutant (IC50 = 19 nM), an over 50-fold improvement compared to crizotinib (IC50 = 980 nM).[2]

Further modifications, such as adding a 4-dimethylamino group (10e ), led to a compound with picomolar activity against ALK-L1196M (IC50 = 0.7 nM), which was notably more potent against the mutant than the wild-type enzyme.[2][9] The most potent compound identified in this series was 10g , containing a 4-methylpiperazin-1-yl group, which displayed exceptional enzymatic activity with IC50 values below 0.5 nM for both ALK-WT and the L1196M mutant.[2][9][10]

Cellular Activity of Pyrazolo[3,4-b]pyridines

To assess the efficacy of these compounds in a biological context, their antiproliferative activities were evaluated in Ba/F3 cells engineered to express either ALK-WT or the ALK-L1196M mutant. The H2228 NSCLC cell line, which endogenously harbors the EML4-ALK fusion, was also used.[9]

CompoundBa/F3-ALK-WT GI50 (nM)Ba/F3-ALK-L1196M GI50 (nM)H2228 GI50 (nM)
Crizotinib 3632041
10e 162018
10f 121613
10g 101210
Data sourced from Nam et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2019.[2]

The results from the cellular assays corroborate the enzymatic data. Compound 10g demonstrated potent suppression of proliferation in cells driven by the ALK-L1196M mutant, with a GI50 of 12 nM, a significant improvement over crizotinib's 320 nM.[2] This confirms that the potent enzymatic inhibition translates into effective cellular activity against the resistant phenotype.

Molecular Basis for Overcoming Resistance

Molecular docking studies provide a structural rationale for the potent activity of pyrazolo[3,4-b]pyridines against the L1196M mutant.[1][10][11] Unlike crizotinib, the optimized structure of compounds like 10g allows for a favorable interaction with the M1196 residue in the kinase domain.[1][10][11] Furthermore, these compounds form crucial hydrogen bonds with key amino acid residues such as K1150 and E1210, which anchor the inhibitor firmly in the ATP-binding pocket, leading to potent inhibition.[1][10][11]

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the inhibitory activity of the pyrazolo[3,4-b]pyridine derivatives.

Biochemical Kinase Assay (Radiometric)

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. The transfer of a radiolabeled phosphate group from [γ-33P]ATP to a peptide substrate is quantified.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the ALK kinase (WT or L1196M mutant), a biotinylated peptide substrate, and [γ-33P]ATP in a kinase reaction buffer.

  • Compound Addition: Add varying concentrations of the test compound (e.g., pyrazolo[3,4-b]pyridine derivatives) or DMSO (vehicle control) to the reaction wells.

  • Initiation and Incubation: Initiate the kinase reaction by adding the ATP/substrate mixture. Incubate the plate at room temperature for a specified time (e.g., 2 hours).

  • Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Signal Detection: Transfer the reaction mixture to a filtermat, wash to remove unincorporated [γ-33P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow A Prepare Kinase Reaction (ALK Enzyme, Substrate) B Add Test Compounds (Varying Concentrations) A->B C Initiate with [γ-33P]ATP Incubate B->C D Terminate Reaction & Filter C->D E Measure Radioactivity (Scintillation Counter) D->E F Calculate % Inhibition & Determine IC50 E->F

Caption: Workflow for the radiometric biochemical kinase assay.

Cell-Based Proliferation Assay (e.g., CellTiter-Glo®)

Principle: This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Methodology:

  • Cell Seeding: Seed Ba/F3 cells (expressing ALK-WT or ALK-L1196M) or H2228 cells into 96-well plates at a predetermined density.

  • Compound Treatment: After allowing the cells to attach (if applicable), treat them with a serial dilution of the test compounds. Include a vehicle-only control.

  • Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Lysis and Signal Generation: Add CellTiter-Glo® reagent to each well. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control wells. Calculate the GI50 (concentration for 50% growth inhibition) by plotting the normalized values against the log of the compound concentration and fitting to a dose-response curve.

Proliferation_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Analysis Seed Seed Cells into 96-well Plate Treat Add Serial Dilutions of Test Compounds Seed->Treat Incubate Incubate for 72 hours Treat->Incubate Reagent Add CellTiter-Glo® Reagent Incubate->Reagent Measure Measure Luminescence Reagent->Measure Analyze Normalize Data & Calculate GI50 Measure->Analyze

Caption: Workflow for the cell-based proliferation assay.

Conclusion and Future Directions

The emergence of the ALK-L1196M mutation represents a significant clinical hurdle in the treatment of ALK-positive NSCLC. The data presented in this guide compellingly demonstrates that the pyrazolo[3,4-b]pyridine scaffold is a highly promising foundation for the development of next-generation ALK inhibitors. Compounds such as 10g exhibit exceptional, sub-nanomolar potency against the L1196M gatekeeper mutant, effectively overcoming the resistance observed with first-generation inhibitors like crizotinib.[1][2][10]

The superior performance of these derivatives is rooted in their optimized structural features, which allow for favorable interactions within the mutated ATP-binding pocket of the ALK enzyme. This guide underscores the power of rational drug design and thorough SAR studies in conquering acquired drug resistance. Future research should focus on the preclinical and clinical development of these potent pyrazolo[3,4-b]pyridine-based inhibitors, including comprehensive pharmacokinetic and in vivo efficacy studies, to translate these promising findings into tangible benefits for patients.

References

  • World Health Organization. (2024, May 23). ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies.
  • Nam, Y., Hwang, D., Kim, N., Seo, H. S., Selim, K. B., & Sim, T. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426–1438. Retrieved from [Link]

  • Nam, Y., Hwang, D., Kim, N., Seo, H. S., Selim, K. B., & Sim, T. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426–1438. Retrieved from [Link]

  • Nam, Y., Hwang, D., Kim, N., Seo, H. S., Selim, K. B., & Sim, T. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426–1438. Retrieved from [Link]

  • Nam, Y., Hwang, D., Kim, N., Seo, H. S., Selim, K. B., & Sim, T. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426–1438. Retrieved from [Link]

  • Li, W., Zhang, J., & He, J. (2021). The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer. Frontiers in Pharmacology, 12, 713530. Retrieved from [Link]

  • Katayama, R., Shaw, A. T., Khan, T. M., et al. (2011). Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK. Proceedings of the National Academy of Sciences, 108(18), 7535-7540. Retrieved from [Link]

  • Katayama, R., Khan, T. M., Benes, C., et al. (2011). Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers. Science Translational Medicine, 3(120), 120ra17. Retrieved from [Link]

  • Recondo, G., Mezquita, L., Facchinetti, F., et al. (2020). Mechanisms of resistance after crizotinib or second-generation ALK therapy in advanced non-small cell lung cancer. Annals of Oncology, 31(11), 1547-1556. Retrieved from [Link]

  • Takeda, T., Hiranuma, O., Ohori, S., et al. (2023). Acquired L1196M ALK mutation in anaplastic lymphoma kinase-positive anaplastic large cell lymphoma during alectinib administration. Pediatric Blood & Cancer, 70(5), e30225. Retrieved from [Link]

  • Chen, Y., Li, Y., Wang, Y., et al. (2025). EML4-ALK G1202R and EML4-ALK L1196M mutations induce crizotinib resistance in non-small cell lung cancer cells through activating epithelial-mesenchymal transition mediated by MDM2/MEK/ERK signal axis. Cell Biology International, 49(1), 55-67. Retrieved from [Link]

  • Nam, Y., Hwang, D., Kim, N., Seo, H. S., Selim, K. B., & Sim, T. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426–1438. Retrieved from [Link]

  • Li, G., Wu, W., Jiang, Y., et al. (2021). A new ALK inhibitor overcomes resistance to first- and second-generation inhibitors in NSCLC. EMBO Molecular Medicine, 14(1), e14296. Retrieved from [Link]

  • Cancer Drug Resistance. (2025, April 15). Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer. Retrieved from [Link]

  • Li, G., Wu, W., Jiang, Y., et al. (2022). A new ALK inhibitor overcomes resistance to first- and second-generation inhibitors in NSCLC. EMBO Molecular Medicine, 14(1), e14296. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2025, November 27). ALK-Targeted Therapy: Resistance Mechanisms and Emerging Precision Strategies. Retrieved from [Link]

  • Shaw, A. T., Friboulet, L., Leshchiner, I., et al. (2016). Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer. Cancer Discovery, 6(10), 1118–1133. Retrieved from [Link]

  • Yoda, S., Lin, J. J., Sequist, L. V., et al. (2020). Treatment with Next-Generation ALK Inhibitors Fuels Plasma ALK Mutation Diversity. Clinical Cancer Research, 26(18), 4870–4880. Retrieved from [Link]

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Validation

The Selective Advantage: A Comparative Guide to Pyrazolo[3,4-b]pyridine Derivatives in Targeting FGFR over VEGFR2

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals In the landscape of targeted cancer therapy, the ability to selectively inhibit oncogenic drivers while sparing...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the ability to selectively inhibit oncogenic drivers while sparing healthy tissues is paramount. The Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are both crucial receptor tyrosine kinases (RTKs) implicated in tumor progression. However, their distinct roles in tumor cell proliferation and angiogenesis necessitate a nuanced therapeutic approach. While both are valid targets, the off-target inhibition of VEGFR2 by FGFR inhibitors can lead to dose-limiting toxicities. This guide provides a comprehensive comparison of pyrazolo[3,4-b]pyridine derivatives, a promising class of small molecules demonstrating significant selectivity for FGFR over VEGFR2. We will delve into the supporting experimental data, provide detailed protocols for validation, and explore the causal logic behind achieving this critical selectivity.

The Rationale for Selectivity: FGFR vs. VEGFR2

FGFR signaling is a key pathway involved in cell proliferation, differentiation, and migration. Aberrant FGFR signaling, through mutations, amplifications, or fusions, is a known driver in a variety of cancers, including urothelial, breast, and lung cancers.[1] In contrast, VEGFR2 is the primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[2] While anti-angiogenic therapies targeting VEGFR2 are a cornerstone of cancer treatment, their associated side effects, such as hypertension and bleeding, can be significant. Therefore, developing FGFR inhibitors with high selectivity over VEGFR2 is a critical goal to maximize therapeutic efficacy while minimizing toxicity.[3]

The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[3][4] Strategic modifications to this core structure have enabled the development of compounds with impressive selectivity profiles.

Comparative Analysis of Pyrazolo[3,4-b]pyridine Derivatives

The selectivity of pyrazolo[3,4-b]pyridine derivatives for FGFR over VEGFR2 is best illustrated through a direct comparison of their half-maximal inhibitory concentrations (IC50). A higher IC50 value against VEGFR2 relative to FGFR indicates greater selectivity.

One exemplary compound from this class, a 1H-pyrazolo[3,4-b]pyridine derivative designated as compound 7n , has demonstrated remarkable potency and selectivity.[3] The structure-activity relationship (SAR) studies revealed that the incorporation of two chlorine atoms at the ortho positions of a dimethoxyphenyl ring significantly enhanced both potency and selectivity for FGFR1 over VEGFR2.[3] This is attributed to favorable interactions with key residues in the FGFR1 kinase domain and steric hindrance in the VEGFR2 binding pocket.[3]

CompoundFGFR1 (IC50, nM)FGFR2 (IC50, nM)FGFR3 (IC50, nM)VEGFR2 (IC50, nM)Selectivity (VEGFR2/FGFR1)
Compound 7n 0.30.72.0422.7~1409-fold
AZD4547 0.22.51.824~120-fold
NVP-BGJ398 0.91.41.0180~200-fold

Data for Compound 7n, AZD4547, and NVP-BGJ398 are sourced from Zhang et al., 2016.[3]

The data clearly indicates that while all three compounds are potent FGFR inhibitors, compound 7n exhibits a significantly higher degree of selectivity for FGFR1 over VEGFR2 compared to the well-characterized inhibitors AZD4547 and NVP-BGJ398.

Visualizing the Signaling Landscape

To understand the impact of selective inhibition, it is crucial to visualize the downstream signaling pathways of both FGFR and VEGFR2.

SignalingPathways cluster_FGFR FGFR Signaling Pathway cluster_VEGFR2 VEGFR2 Signaling Pathway cluster_Inhibitor Pyrazolo[3,4-b]pyridine Derivative FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Pro_Survival Pro_Survival ERK->Pro_Survival Proliferation_Migration Proliferation_Migration ERK->Proliferation_Migration AKT AKT PI3K->AKT AKT->Pro_Survival AKT->Proliferation_Migration DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC Gene_Transcription Gene_Transcription STAT->Gene_Transcription VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg_V PLCγ VEGFR2->PLCg_V PI3K_V PI3K VEGFR2->PI3K_V DAG_IP3_V DAG / IP3 PLCg_V->DAG_IP3_V PKC_V PKC DAG_IP3_V->PKC_V RAF_V RAF PKC_V->RAF_V MEK_V MEK RAF_V->MEK_V ERK_V ERK MEK_V->ERK_V Angiogenesis Angiogenesis ERK_V->Angiogenesis Vascular_Permeability Vascular_Permeability ERK_V->Vascular_Permeability AKT_V AKT PI3K_V->AKT_V Endothelial_Cell_Survival Endothelial_Cell_Survival AKT_V->Endothelial_Cell_Survival Inhibitor Selective Pyrazolo[3,4-b]pyridine (e.g., Compound 7n) Inhibitor->FGFR High Affinity Inhibition Inhibitor->VEGFR2 Low Affinity Inhibition ExperimentalWorkflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Kinase_Assay In Vitro Kinase Assay (FGFR vs. VEGFR2) Cellular_Assay Cellular Kinase Inhibition Assay (Western Blot) Kinase_Assay->Cellular_Assay Confirm cellular activity Proliferation_Assay Cell Proliferation Assay Cellular_Assay->Proliferation_Assay Xenograft Tumor Xenograft Model Proliferation_Assay->Xenograft Promising candidates PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD Data_Analysis Data Analysis & Selectivity Determination PK_PD->Data_Analysis Start Compound Synthesis Start->Kinase_Assay Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Figure 2: A generalized experimental workflow for evaluating the selectivity of pyrazolo[3,4-b]pyridine derivatives.

In Vitro Kinase Assay (Luminescence-Based)

This assay directly measures the inhibitory activity of the compound against purified FGFR and VEGFR2 kinases.

Principle: The assay quantifies the amount of ATP consumed during the kinase reaction. A decrease in luminescence signal corresponds to an increase in kinase inhibition.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and VEGFR2 kinases

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Pyrazolo[3,4-b]pyridine derivatives (dissolved in DMSO)

  • ATP, appropriate kinase buffer, and substrate (e.g., poly(Glu,Tyr) 4:1)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Protocol:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of the pyrazolo[3,4-b]pyridine derivatives in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and pyrazolo[3,4-b]pyridine derivative to each well. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Luminescence Detection: Add the Kinase-Glo® reagent to each well and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Cellular Kinase Inhibition Assay (Western Blot)

This assay confirms that the compound can inhibit the phosphorylation of FGFR and VEGFR2 within a cellular context.

Principle: Western blotting is used to detect the levels of phosphorylated (activated) and total FGFR and VEGFR2 in cells treated with the inhibitor.

Materials:

  • FGFR-dependent cancer cell line (e.g., H1581)

  • Antibodies: anti-p-FGFR, anti-FGFR, anti-p-VEGFR2, anti-VEGFR2, and a loading control (e.g., anti-β-actin)

  • Cell lysis buffer, protease and phosphatase inhibitors

  • SDS-PAGE gels and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the pyrazolo[3,4-b]pyridine derivative for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for both FGFR and VEGFR2 at different inhibitor concentrations.

In Vivo Tumor Xenograft Model

This assay evaluates the anti-tumor efficacy of the compound in a living organism.

Principle: A human tumor is grown in an immunodeficient mouse, and the effect of the compound on tumor growth is monitored.

Materials:

  • FGFR-driven human cancer cell line (e.g., H1581)

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Pyrazolo[3,4-b]pyridine derivative formulated for in vivo administration

  • Calipers for tumor measurement

Protocol:

  • Cell Implantation: Subcutaneously inject the cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and vehicle control groups. Administer the pyrazolo[3,4-b]pyridine derivative and vehicle according to the predetermined dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor volume with calipers every few days.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via western blot).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.

Conclusion and Future Perspectives

The pyrazolo[3,4-b]pyridine scaffold represents a highly promising platform for the development of potent and selective FGFR inhibitors. The demonstrated ability to achieve over 1000-fold selectivity for FGFR over VEGFR2, as exemplified by compound 7n, underscores the potential of this chemical class to deliver a wider therapeutic window in the treatment of FGFR-driven cancers. [3]The experimental methodologies outlined in this guide provide a robust framework for the continued evaluation and optimization of these and other selective kinase inhibitors. As our understanding of the intricate signaling networks in cancer deepens, the development of highly selective inhibitors will remain a cornerstone of precision oncology, offering the promise of more effective and less toxic treatments for patients.

References

  • Zhang, C., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 629–634. [Link]

  • Liu, Y., et al. (2021). Inhibition of FGF-FGFR and VEGF-VEGFR signalling in cancer treatment. Cell Proliferation, 54(3), e12994. [Link]

  • Protocol Online. (2005). Xenograft Tumor Model Protocol. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 4891. [Link]

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

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Comparative

A Comparative Guide to the Cytotoxicity of Pyrazolo[3,4-b]pyridine Analogues in Oncology Research

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] Its structural resemblance to purine has made it a cornerstone in t...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] Its structural resemblance to purine has made it a cornerstone in the design of molecules that interact with a wide array of biological targets crucial to cancer cell survival and proliferation. Derivatives of this scaffold have been shown to exhibit potent anticancer properties by inhibiting key enzymes such as cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and topoisomerase II (Topo II).[1][2][3][4] This guide provides a comparative analysis of the cytotoxic profiles of different pyrazolo[3,4-b]pyridine analogues, delving into structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies required for their evaluation.

Comparative Cytotoxicity: A Structure-Activity Relationship (SAR) Analysis

The efficacy of a therapeutic agent is intrinsically linked to its chemical structure. Minor modifications to a molecular scaffold can lead to significant changes in biological activity. A recent study by Eldehna et al. provides a compelling dataset for comparing a series of novel pyrazolo[3,4-b]pyridine derivatives, allowing for a detailed examination of their structure-activity relationships.[1][2]

The investigation focused on two primary series of compounds, exemplified by analogues 8b, 8c, 8e, 8f and 10b, 10c, 10e, 10f , which were screened against the National Cancer Institute's (NCI) 60-cancer cell line panel. The primary structural variance within these series lies in the substitution pattern on a terminal phenyl ring.

Key Findings from NCI-60 Screening:

Initial single-dose (10 µM) screening identified several compounds with potent, broad-spectrum antiproliferative activity.[1] Notably, compound 8c , featuring a 4-hydroxyphenyl substituent, emerged as a lead candidate, exhibiting a mean growth inhibition percentage (GI%) of 154% and demonstrating lethal effects against 58 of the 60 cell lines tested.[1]

A deeper analysis of the five-dose screening data, particularly against leukemia cell lines K562 and MV4-11, reveals critical SAR insights.

CompoundKey Structural Feature (Substituent on Phenyl Ring)GI50 vs. K562 (µM)[1]GI50 vs. MV4-11 (µM)[1]NCI-60 Mean GI50 (µM)[1]
8b 3-Hydroxyphenyl2.50 - 6.523.55Not specified
8c 4-Hydroxyphenyl0.72 0.72 1.33
8e 3-Methoxy-4-hydroxyphenyl>100.72 - 9.03Not specified
8f 3-Hydroxy-4-methoxyphenyl2.50 - 6.523.70Not specified
10b 3-Hydroxyphenyl2.50 - 6.52Not specifiedNot specified
10c 4-Hydroxyphenyl2.50 - 6.52Not specifiedNot specified
SAR Interpretation:
  • Positional Importance of the Hydroxyl Group: The data clearly indicates that the position of the hydroxyl group on the phenyl ring is a critical determinant of cytotoxic activity. Compound 8c , with its hydroxyl group at the para (4) position, demonstrates exceptional sub-micromolar cytotoxicity against both leukemia cell lines and potent broad-spectrum activity across the NCI-60 panel.[1] Shifting the hydroxyl to the meta (3) position, as in compound 8b , results in a significant decrease in potency.[1]

  • Influence of Methoxy Substituents: The addition of a methoxy group alongside the hydroxyl group yields mixed results. In compound 8e (3-methoxy-4-hydroxy), the potent activity is retained against MV4-11 cells but significantly diminished against the K562 cell line.[1] Repositioning these groups to 3-hydroxy-4-methoxy (8f ) restores low single-digit micromolar activity against both lines, but it does not surpass the potency of the parent 4-hydroxy compound 8c .[1] This suggests complex electronic and steric interactions within the target's binding site.

  • Scaffold Integrity: While substitutions on the phenyl ring modulate potency, the pyrazolo[3,4-b]pyridine core remains essential for the observed activity. Other studies have shown that replacing this core with isosteres can lead to a significant loss of function.[5]

Mechanism of Action: From Enzyme Inhibition to Apoptosis

Understanding how these compounds kill cancer cells is paramount for their development as therapeutic agents. Mechanistic studies on the lead compound 8c revealed a multi-faceted process initiated by the inhibition of a critical nuclear enzyme.

Primary Target: Topoisomerase IIα (Topo IIα)

The planar structure of the pyrazolo[3,4-b]pyridine scaffold is a key feature found in other known Topo II inhibitors.[2] Target-based assays confirmed that compound 8c effectively inhibits the DNA relaxation activity of Topo IIα in a dose-dependent manner, comparable to the well-established Topo II inhibitor, etoposide.[1][2]

Topo IIα is an enzyme that manages DNA topology by creating and resealing transient double-strand breaks (DSBs) during replication and transcription. By inhibiting the re-ligation step, compound 8c stabilizes the covalent complex between Topo IIα and DNA, leading to an accumulation of permanent DSBs.

Downstream Cellular Consequences:

The accumulation of DNA damage triggers a cascade of cellular responses:

  • S-Phase Cell Cycle Arrest: The presence of extensive DNA damage activates cell cycle checkpoints. For compound 8c , this manifests as a robust arrest in the S-phase of the cell cycle, preventing the cell from proceeding into mitosis with a damaged genome.[1][2]

  • Induction of Apoptosis: If the DNA damage is too severe to be repaired, the cell initiates programmed cell death, or apoptosis. This was confirmed by observing the modulation of key apoptosis-related proteins, including the cleavage of PARP-1 and caspases, and an increased ratio of pro-apoptotic Bax protein.[1][2]

The following diagram illustrates the proposed mechanism of action for potent pyrazolo[3,4-b]pyridine analogues like compound 8c .

Mechanism_of_Action Compound Pyrazolo[3,4-b]pyridine Analogue (e.g., 8c) TopoII Topoisomerase IIα Compound->TopoII Inhibits DNA_DSB DNA Double-Strand Breaks (DSBs) ↑ TopoII->DNA_DSB Stabilizes Cleavage Complex Checkpoint DNA Damage Response (Checkpoint Activation) DNA_DSB->Checkpoint Triggers S_Phase S-Phase Cell Cycle Arrest Checkpoint->S_Phase Induces Apoptosis Apoptosis Pathway (Bax ↑, Caspase Cleavage) Checkpoint->Apoptosis Induces CellDeath Cancer Cell Death S_Phase->CellDeath Apoptosis->CellDeath

Caption: Proposed mechanism of cytotoxicity for Topo IIα-inhibiting pyrazolo[3,4-b]pyridines.

Experimental Workflows & Protocols

Reproducible and verifiable data is the bedrock of scientific discovery. This section provides detailed protocols for the key assays used to characterize the cytotoxicity and mechanism of action of pyrazolo[3,4-b]pyridine analogues.

The overall experimental workflow for identifying and characterizing novel cytotoxic agents is depicted below.

Experimental_Workflow cluster_screening Screening & Selection cluster_mechanistic Mechanistic Elucidation A Compound Library (Pyrazolo[3,4-b]pyridines) B Primary Cytotoxicity Screen (e.g., NCI-60 Panel, 10µM) A->B C Hit Identification (Potent & Broad-Spectrum) B->C D Secondary Screen (Dose-Response, IC50/GI50) C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (e.g., Annexin V) D->F G Target-Based Assay (Topo IIα DNA Relaxation) D->G H Lead Compound Identification E->H F->H G->H

Caption: High-level workflow for the discovery and characterization of cytotoxic compounds.

Protocol 1: In Vitro Cytotoxicity Assessment (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable method for determining cell density based on the measurement of cellular protein content.[6]

Rationale: This assay provides a quantitative measure of growth inhibition (GI50) or cell death (LC50) induced by the test compounds, forming the basis of the SAR analysis.

Materials:

  • Cancer cell lines (e.g., K562, MV4-11)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA), cold

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

  • Microplate reader (510 nm)

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add various concentrations of the pyrazolo[3,4-b]pyridine analogues to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of SRB solution to each well and stain for 15-30 minutes at room temperature.

  • Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Measurement: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of growth inhibition and determine the GI50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to determine the DNA content of cells, thereby revealing their distribution across the different phases of the cell cycle.

Rationale: This experiment directly tests the hypothesis that a compound induces cell cycle arrest, a key mechanism for many anticancer agents.[1]

Materials:

  • Cancer cell lines

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% ethanol, ice-cold

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound (e.g., at its GI50 concentration) for a specified time (e.g., 24 or 48 hours).

  • Harvesting: Harvest both adherent and floating cells and collect them by centrifugation at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with PBS, then resuspend in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content. Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Outlook

The pyrazolo[3,4-b]pyridine scaffold continues to be a highly fruitful starting point for the development of novel anticancer agents. The comparative analysis presented here underscores the critical role of structure-activity relationship studies in optimizing compound potency. The 4-hydroxyphenyl substituted analogue 8c has been identified as a promising lead compound with potent, broad-spectrum cytotoxicity.[1][2] Its mechanism of action, centered on the inhibition of Topoisomerase IIα leading to S-phase arrest and apoptosis, represents a validated strategy for cancer therapy.[1][2]

Future research should focus on:

  • Pharmacokinetic Profiling: Evaluating the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds like 8c to assess their drug-likeness and potential for in vivo application.[5]

  • In Vivo Efficacy: Testing the most promising analogues in preclinical animal models of cancer to validate their therapeutic potential.

  • Selectivity Profiling: Assessing the cytotoxicity of these compounds against non-cancerous cell lines to determine their therapeutic window.[5]

  • Exploring Other Targets: Given the scaffold's versatility, investigating the inhibitory potential of these new analogues against a panel of cancer-relevant kinases could uncover additional or alternative mechanisms of action.[7][8]

By systematically applying the principles of medicinal chemistry and rigorous biological evaluation as outlined in this guide, the scientific community can continue to unlock the therapeutic potential of the pyrazolo[3,4-b]pyridine scaffold in the fight against cancer.

References

  • Eldehna, W. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI.
  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry.
  • Mohamed, M. S., et al. (2012).
  • Georgiou, M., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega.
  • Various Authors. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • Wang, X., et al. (2023).
  • Georgiou, M., et al. (2026). Optimization of Pyrazolo[3,4- b ]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics.
  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Mohamed, M. S., et al. (2012).
  • Eldehna, W. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
  • Wang, L., et al. Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing).
  • Narsaiah, B., et al. (2014).
  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
  • Peng, Y., et al. (2019).
  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry.
  • Al-Warhi, T., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI.
  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online.
  • Tawfik, H. O., et al. Structure of some reported pyrazolo [3,4-b]pyridine (I–XI) derivatives...
  • Gomaa, A. M. (2014).
  • Tawfik, H. O., et al. The synthetic route of target pyrazolo [3,4-b]pyridine compounds (10a–g...

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5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
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5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
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